Demethoxyviridiol
Description
This compound has been reported in Hypoxylon hinnuleum with data available.
Properties
IUPAC Name |
(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSCBUARECIOCW-KSMMKXTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972058 | |
| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56617-66-4 | |
| Record name | Demethoxyviridiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYVIRIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Demethoxyviridiol discovery and isolation from Nodulisporium hinnuleum
An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of a Potent PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of demethoxyviridiol, a furanosteroid fungal metabolite produced by Nodulisporium hinnuleum. It details the initial discovery and isolation of this compound, provides in-depth experimental protocols for its production and extraction from fungal culture, and explores its biological significance as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
Discovery and Initial Characterization
This compound, along with its precursor demethoxyviridin, was first reported as a new fungal metabolite in 1975.[1][2] The initial isolation was from an unidentified fungal species, with the structures of both compounds elucidated through spectroscopic analysis and confirmed by X-ray crystallography.[1][2] Subsequent research identified the fungus Nodulisporium hinnuleum, specifically the strain ATCC 36102, as a producer of this compound.[3][4][5] While processing fermentation extracts of this strain for the related compound demethoxyviridin, researchers noted the presence of several other secondary metabolites, including this compound.[3][4][5]
Experimental Protocols
The following methodologies are based on the successful cultivation of Nodulisporium hinnuleum (ATCC 36102) for the production and isolation of its secondary metabolites, including this compound.[3]
Fungal Culture and Fermentation
A two-stage seed culture protocol is utilized to generate sufficient biomass for production.
-
Seed Culture Preparation:
-
A seed culture of Nodulisporium hinnuleum Smith (ATCC 36102) is initiated from frozen vegetative mycelia.
-
The mycelia are plated on Bennet's Agar (Yeast extract 1.0 g/L, Beef extract 1.0 g/L, NZ Amine Type A 2 g/L, Glucose 10 g/L, Agar 20 g/L, in distilled water, pH 7.3) and incubated for 7 days to ensure culture purity.[3]
-
Two 1mm squares of fungal growth are transferred to 10 mL of seed medium (Dextrose 10.0 g/L, Yeast Extract 5.0 g/L, Agar 0.4 g/L, Soluble Starch 20.0 g/L, Calcium Carbonate 1.0 g/L, NZ Amine Type A 5.0 g/L, pH 6.5).[3]
-
The first stage seed culture is grown for 3 days at 22°C with shaking at 200 rpm.[3]
-
The entire first stage seed is then used to inoculate a 250 mL Erlenmeyer flask containing 40 mL of the same seed medium.[3]
-
The second stage culture is grown for an additional 4 days under the same conditions.[3]
-
-
Production Fermentation:
Extraction and Isolation of this compound
The following protocol outlines the steps for extracting and purifying this compound from the fungal biomass.
-
Harvesting and Initial Extraction:
-
The whole fermentation broth is harvested and centrifuged at 3000 rpm for 20 minutes to separate the mycelial pellet from the supernatant.[3]
-
The supernatant is discarded, and the wet pellet is collected and freeze-dried.[3]
-
The dry pellet is slurried with 400 mL of dichloromethane (CH2Cl2), filtered, and the filtrate is concentrated. This initial extract is rich in triglycerides and demethoxyviridin.[3]
-
A subsequent extraction of the pellet with acetone yields a brown residue after concentration, which contains a mixture of other secondary metabolites, including this compound.[3]
-
-
Chromatographic Purification:
-
The acetone extract is subjected to open silica gel column chromatography. The column is developed with a step gradient of acetone in dichloromethane, starting from 2% and increasing to 100%, followed by a final wash with 100% methanol.[3]
-
Fractions are collected and analyzed by LC-MS to identify those containing this compound.[3]
-
Further purification of the this compound-containing fractions is achieved using Sephadex LH-20 chromatography with methanol as the eluent.[3]
-
Quantitative Data
While the primary focus of the cited literature was the isolation of other novel compounds, it was established that this compound is a notable secondary metabolite of Nodulisporium hinnuleum ATCC 36102.[3] Specific yield data for this compound from this particular strain is not extensively reported in the available literature. However, the described extraction and isolation procedures provide a robust framework for obtaining the pure compound for further study.
Table 1: Summary of Compounds from Nodulisporium hinnuleum ATCC 36102 Fermentation
| Compound Class | Specific Metabolites | Reference |
| Furanosteroids | Demethoxyviridin, This compound | [3] |
| Binaphthyls | Hinnulin A, Hinnulin B, Hinnulin C, Hinnulin D | [3] |
| Naphthoquinones | Hinnuliquinone | [3] |
Biological Activity and Signaling Pathway
This compound is recognized as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6][7][8] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer.[2]
The inhibitory action of this compound on PI3K blocks the downstream signaling cascade, making it a compound of significant interest for therapeutic development.
Caption: PI3K Signaling Pathway Inhibition by this compound.
Conclusion
This compound, a secondary metabolite from the fungus Nodulisporium hinnuleum, represents a valuable natural product with significant therapeutic potential due to its potent inhibition of the PI3K signaling pathway. The detailed fermentation and isolation protocols provided in this guide offer a foundation for researchers to produce and further investigate this promising compound. Future studies focusing on optimizing the fermentation yield, elucidating the complete biosynthetic pathway, and exploring its efficacy in various disease models will be crucial for translating the potential of this compound into tangible therapeutic applications.
References
- 1. Demethoxyviridin and this compound: new fungal metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Elucidation of the Demethoxyviridiol Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biosynthetic pathway of demethoxyviridiol, a potent fungal-derived furanosteroid inhibitor of phosphatidylinositol 3-kinase (PI3K). The elucidation of this pathway has revealed a unique set of enzymatic reactions, including a novel pregnane side-chain cleavage mechanism, offering insights for synthetic biology and the development of new therapeutic agents.
Core Findings: The vid Biosynthetic Gene Cluster
The biosynthesis of this compound in the endolichenic fungus Nodulisporium sp. is governed by a 19-gene cluster, designated as the vid cluster (vidA to vidS).[1][2] Of these, 15 genes are directly involved in the structural assembly of this compound, including six cytochrome P450 monooxygenases (CYPs), which underscores the highly oxygenated nature of the final product.[1][2] The cluster also contains two transporter genes and two genes with homology to the Bet v1-like protein family.[2]
Table 1: Genes of the this compound (vid) Biosynthetic Cluster and Their Functions
| Gene | Proposed Function |
| vidA | Cytochrome P450 monooxygenase |
| vidB | Transporter |
| vidC | Bet v1-like protein |
| vidD | Cytochrome P450 monooxygenase |
| vidE | Cytochrome P450 monooxygenase |
| vidF | Flavin-dependent Baeyer-Villiger monooxygenase |
| vidG | Cytochrome P450 monooxygenase |
| vidH | Dehydrogenase |
| vidI | Bet v1-like protein |
| vidJ | 3-keto steroid reductase |
| vidK | Cytochrome P450 monooxygenase (C1β-hydroxylase) |
| vidL | Transporter |
| vidM | 3-keto steroid reductase |
| vidN | Hypothetical protein |
| vidO | Short-chain oxidoreductase |
| vidP | Esterase |
| vidQ | Dehydrogenase |
| vidR | Cytochrome P450 monooxygenase |
| vidS | Unknown |
The Biosynthetic Pathway: From Lanosterol to this compound
The biosynthetic journey to this compound commences with the common steroid precursor, lanosterol. Through a series of oxidative modifications catalyzed by the vid enzymes, the sterol scaffold is extensively tailored. A key and unusual feature of this pathway is the cleavage of the pregnane side chain, a critical step in the formation of the furanosteroid core. Unlike the single CYP-mediated process in mammals, this transformation in Nodulisporium sp. requires the concerted action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH).[1][2] The final step in the biosynthesis of demethoxyviridin is a C1β hydroxylation catalyzed by the cytochrome P450 enzyme, VidK.[2] this compound is a 3-keto reduced derivative of demethoxyviridin.
References
Demethoxyviridiol: A Furanosteroid Inhibitor of PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxyviridiol is a naturally occurring furanosteroid that has garnered significant interest within the scientific community due to its potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks). As a member of the furanosteroid class of molecules, it possesses a unique and complex chemical architecture. This technical guide provides an in-depth overview of the chemical structure of this compound, its mechanism of action as a PI3K inhibitor, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology, inflammation, and metabolic disorder research.
Chemical Structure and Properties
This compound is a fungal metabolite characterized by a pentacyclic furanosteroid core. Its systematic name is (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-cyclopenta[1][2]phenanthro[10,1-bc]furan-6,9-dione. The key structural features include a fused furan ring system, a steroidal backbone, and multiple stereocenters, contributing to its specific biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₅ | [3] |
| Molecular Weight | 324.33 g/mol | [3] |
| CAS Number | 56617-66-4 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
Spectral Data
Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, the structural elucidation of such complex natural products typically relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS). For researchers isolating or synthesizing this compound, a full suite of these NMR experiments is recommended for structural confirmation. General chemical shift ranges for similar furanosteroid scaffolds can be used as a preliminary guide for spectral interpretation.
Biological Activity: Inhibition of PI3K Signaling
The primary mechanism of action of this compound is the inhibition of the phosphatidylinositol 3-kinase (PI3K) family of enzymes. PI3Ks are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
While specific IC₅₀ values for this compound against the different PI3K isoforms (α, β, γ, δ) are not available in publicly accessible literature, it is known to be a potent inhibitor of this enzyme class. For context, Table 2 provides IC₅₀ values for other known PI3K inhibitors to illustrate the range of potencies typically observed.
Table 2: IC₅₀ Values of Representative PI3K Inhibitors Against Different Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference |
| Wortmannin | 1-10 | 1-10 | 1-10 | 1-10 | |
| LY294002 | ~1,400 | ~1,400 | ~1,400 | ~1,400 | |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 890 | 2.5 | [4] |
| Alpelisib (BYL719) | 5 | 1,156 | 250 | 290 | |
| Duvelisib (IPI-145) | - | - | 27 | 2.5 | [4] |
Note: The data in this table is for illustrative purposes to show the range and selectivity of different PI3K inhibitors. Specific data for this compound is needed for a direct comparison.
PI3K Signaling Pathway
This compound, as a PI3K inhibitor, is presumed to bind to the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). The reduction in PIP₃ levels leads to the downstream inactivation of key signaling molecules such as Akt (Protein Kinase B) and mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth and proliferation, and the induction of apoptosis.
Experimental Protocols
PI3K Enzyme Inhibition Assay
Key Methodological Considerations:
-
Enzyme Source: Use purified, recombinant PI3K isoforms (α, β, γ, δ) to determine isoform selectivity.
-
Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP₂) is the natural substrate.
-
Detection: The production of PIP₃ can be quantified using various methods, including luminescence-based assays (detecting the amount of ADP produced), fluorescence polarization, or antibody-based detection (ELISA).
-
Controls: Include positive controls (enzyme activity without inhibitor) and negative controls (no enzyme) to ensure assay validity. A known PI3K inhibitor, such as Wortmannin or LY294002, should be used as a reference compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.
Synthesis
Conclusion
This compound represents a compelling molecular scaffold for the development of novel therapeutics targeting the PI3K signaling pathway. Its potent inhibitory activity, coupled with its unique furanosteroid structure, makes it a valuable tool for chemical biology research and a potential starting point for drug discovery programs. Further investigation is warranted to fully elucidate its isoform selectivity, in vivo efficacy, and pharmacokinetic properties. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to explore the therapeutic potential of this compound and related furanosteroids.
References
Mechanism of action of Demethoxyviridiol as a PI3K inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyviridiol is a mycotoxin that has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound as a PI3K inhibitor, based on available scientific literature and patent information. It is important to note that while this compound is cited as a PI3K inhibitor, much of the detailed experimental data comes from studies on the closely related compound, demethoxyviridin.
Mechanism of Action
This compound and its analogs are reported to inhibit PI3K by targeting its catalytic subunit, p110. The inhibitory action of the related compound, demethoxyviridin, has been shown to be potent, with activity in the low nanomolar range. This suggests that these compounds likely act as direct inhibitors of the kinase activity of PI3K. By inhibiting PI3K, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT, a key kinase that promotes cell survival and proliferation. The suppression of AKT phosphorylation is a hallmark of PI3K inhibition and leads to the downstream inhibition of the mTOR pathway and the activation of pro-apoptotic factors.
Quantitative Data
Direct quantitative data for the inhibitory activity of this compound against specific PI3K isoforms is limited in publicly available literature. However, data for the closely related compound, demethoxyviridin, and a stabilized derivative provide a strong indication of its potential potency. The available data is summarized in the table below.
| Compound | Target | IC50 (nM) | Notes |
| Demethoxyviridin | PI3 Kinase | Low nM | Described as a more potent inhibitor than Wortmannin, a well-known pan-PI3K inhibitor. Specific IC50 values are not readily available.[1] |
| SA-DmvC20-Gly | PI3 Kinase | 44 | A stabilized derivative of demethoxyviridin.[1] |
| Wortmannin (for reference) | PI3 Kinase | ~2-5 | A commonly used reference pan-PI3K inhibitor. |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a primary target of this compound. Inhibition of PI3K by this compound disrupts this critical cell survival and growth pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K and its inhibition by a test compound.
Materials:
-
Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (with [γ-32P]ATP for radiometric detection or cold ATP for non-radiometric methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or appropriate detection system for non-radiometric assays
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the purified PI3K enzyme and the diluted this compound (or DMSO for control).
-
Initiate the kinase reaction by adding PIP2 and ATP (spiked with [γ-32P]ATP).
-
Incubate the reaction at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize the radiolabeled PIP3 product using a phosphorimager and quantify the band intensity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Western Blot Assay for AKT Phosphorylation
This assay assesses the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., insulin, EGF) to stimulate the PI3K pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and anti-β-actin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT, total AKT, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the phospho-AKT signal to total AKT and β-actin to determine the effect of this compound on AKT phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a potential PI3K inhibitor like this compound.
Caption: A streamlined workflow for the evaluation of this compound as a PI3K inhibitor.
Conclusion
This compound has been identified as a PI3K inhibitor, likely acting on the p110 catalytic subunit. While direct and comprehensive data on its inhibitory profile are not extensively available, studies on the closely related compound demethoxyviridin suggest potent, nanomolar-range inhibition of PI3K. The provided experimental protocols offer a framework for the further characterization of this compound's mechanism of action and its potential as a therapeutic agent targeting the PI3K/AKT/mTOR pathway. Further research is warranted to fully elucidate its isoform selectivity, in vivo efficacy, and therapeutic potential.
References
Demethoxyviridiol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demethoxyviridiol, a fungal metabolite recognized for its potent inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This document outlines its core molecular properties, details experimental protocols for assessing its bioactivity, and illustrates its mechanism of action through a diagram of the relevant signaling cascade.
Core Molecular Data
This compound, a member of the furanosteroid class of compounds, possesses the following molecular characteristics. This data is essential for accurate experimental design, including molar concentration calculations and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₆O₅ | [1][2][3] |
| Molecular Weight | 324.3 g/mol | [1][3] |
| CAS Number | 56617-66-4 | [1][2] |
| Synonyms | Desmethoxyviridiol | [1] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound's primary mechanism of action is the inhibition of phosphatidylinositol 3-kinase (PI3K).[1][2] PI3K is a critical enzyme in the PI3K/Akt/mTOR signaling pathway, an intracellular cascade that is fundamental to regulating cell cycle, proliferation, growth, and survival.[4][5] Dysregulation of this pathway is frequently implicated in various cancers, making its components, including PI3K, significant targets for therapeutic drug development.[4][6]
Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[6][7] This recruitment leads to the phosphorylation and activation of Akt by upstream kinases like PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates, ultimately promoting cell growth and survival while inhibiting apoptosis (programmed cell death).[8]
By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway can lead to decreased cell proliferation and survival.
Experimental Protocols
To assess the inhibitory effect of this compound on PI3K activity, both in vitro biochemical assays and cell-based assays can be employed. The following protocols provide a generalized framework that can be adapted to specific experimental needs.
In Vitro PI3K Activity Assay (Kinase Assay)
This type of assay directly measures the enzymatic activity of purified PI3K and its inhibition by this compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on PI3K enzymatic activity.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα)
-
PI3K lipid substrate (e.g., PIP2)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well or 384-well white assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed a level that affects enzyme activity (typically ≤0.5%).[9] Include a vehicle control (DMSO only).
-
Reaction Setup: To the wells of the assay plate, add the following in order:
-
Diluted this compound or vehicle control.
-
PI3K enzyme diluted in kinase assay buffer.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add the PI3K lipid substrate and ATP solution to all wells to start the reaction. A typical ATP concentration is 25 µM.[10]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for the enzymatic reaction to proceed.[9]
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus to the PI3K activity.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of PI3K activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Western Blot Assay for Akt Phosphorylation
This assay assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of its downstream effector, Akt.
Objective: To determine if this compound inhibits the PI3K pathway in intact cells by measuring the reduction in Akt phosphorylation at Serine 473 (p-Akt Ser473).
Materials:
-
A relevant cancer cell line (e.g., SKOV3, LNCaP) cultured in appropriate media.[11][12]
-
This compound stock solution (in DMSO).
-
Growth factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for several hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt indicates inhibition of the PI3K pathway by this compound.
-
References
- 1. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.es [promega.es]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Demethoxyviridiol in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyviridiol is a fungal-derived furanosteroid that has garnered interest within the scientific community due to its potential biological activities. As a member of the viridin family of steroidal antibiotics, it shares a structural relationship with other bioactive compounds. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing quantitative data on its production, experimental protocols for its isolation and analysis, and an elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Fungal Sources of this compound
This compound, and its corresponding 3-keto form, demethoxyviridin, are naturally produced by a select group of filamentous fungi. The primary documented fungal sources belong to the genera Nodulisporium and Apiospora.
Key Fungal Producers:
-
Nodulisporium species: Several species within this genus are known to produce this compound. Notably, Nodulisporium hinnuleum (strains ACC3199 and ACC24911) has been identified as a producer.[1] A symbiotic Nodulisporium sp. has also been the subject of research into the biosynthesis of the related compound, demethoxyviridin.
-
Apiospora camptospora: This species has also been reported as a natural source of both demethoxyviridin and this compound.[1]
Quantitative Analysis of Production
Precise quantitative data on the production titers of this compound in wild-type fungal strains remains limited in publicly available literature. However, studies on mutant strains of Nodulisporium sp. provide valuable insights into the potential productivity of these fungi. In a study where the biosynthetic pathway for demethoxyviridin and this compound was disrupted, the mutant strain ceased production of these compounds and instead accumulated other intermediates at measurable concentrations.
| Fungal Strain | Compound | Concentration (mg/L) |
| Nodulisporium sp. (ΔvidA-JN1001 mutant) | Compound 5 | 2.6[2][3] |
| Compound 6 | 3.4[2][3] | |
| Compound 7 | 2.1[2][3] |
Table 1: Production of biosynthetic intermediates in a mutant Nodulisporium sp. strain where demethoxyviridin and this compound synthesis is abolished. This data provides an indication of the metabolic flux through the pathway.
Experimental Protocols
Fungal Cultivation and Fermentation
The production of this compound can be achieved through submerged fermentation of the producing fungal strain.
Protocol for Nodulisporium hinnuleum Fermentation:
-
Seed Culture Preparation: Aseptically transfer a plug of a mature culture of Nodulisporium hinnuleum from an agar plate to a flask containing a suitable seed medium (e.g., Potato Dextrose Broth). Incubate at 25-28°C on a rotary shaker for 3-5 days to obtain a well-developed seed culture.
-
Production Culture: Inoculate a larger volume of production medium (e.g., a defined synthetic medium or a complex medium like Potato Dextrose Broth) with the seed culture. The production medium composition can be optimized to enhance the yield of this compound.
-
Fermentation: Incubate the production culture at 25-28°C with continuous agitation for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.
Extraction and Isolation of this compound
The following protocol is a representative method for the extraction and isolation of this compound from a fungal fermentation broth.
Protocol:
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction of Mycelium: The fungal mycelium can be extracted with an organic solvent such as ethyl acetate or acetone. This is typically done by soaking the mycelial mass in the solvent, followed by agitation and filtration. The extraction process may be repeated to ensure complete recovery of the compound.
-
Extraction of Culture Filtrate: The culture filtrate can also be extracted with a water-immiscible organic solvent like ethyl acetate. A liquid-liquid extraction is performed using a separatory funnel.
-
Concentration: The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Fractions containing this compound can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Suggested HPLC Method Parameters:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of fungal secondary metabolites.
-
Mobile Phase: A gradient elution is often preferred to achieve good separation of compounds in a complex extract. A typical mobile phase would consist of a mixture of water (often acidified with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be optimized.
-
Detection: this compound possesses chromophores that allow for UV detection. The optimal wavelength for detection should be determined by acquiring the UV spectrum of the pure compound. A Diode Array Detector is particularly useful for this purpose.
-
Quantification: Quantification is achieved by creating a calibration curve using a purified and quantified standard of this compound. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to that of its precursor, demethoxyviridin. The pathway begins with the common steroid precursor, lanosterol. A series of enzymatic modifications, including oxidations, reductions, and ring formations, are catalyzed by a cluster of biosynthetic genes.
References
The Role of Viridiol in Ash Dieback Disease: A Technical Overview
An In-depth Examination of a Key Phytotoxin Produced by Hymenoscyphus fraxineus
Ash dieback, a devastating disease of European ash trees (Fraxinus excelsior), is caused by the invasive fungal pathogen Hymenoscyphus fraxineus. The fungus progressively damages the vascular tissues of the tree, leading to leaf loss, crown dieback, and ultimately, tree death[1]. A key factor in the pathogenicity of H. fraxineus is its production of secondary metabolites, with the phytotoxin viridiol being a significant contributor to the disease symptoms. This technical guide provides a comprehensive overview of the role of viridiol in ash dieback, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Viridiol: A Phytotoxic Secondary Metabolite
Hymenoscyphus fraxineus is known to produce a number of secondary metabolites, including viridin and its dihydro-derivative, viridiol[2]. While viridin exhibits strong antifungal properties, viridiol has been identified as having little antifungal activity but significant phytotoxic effects[2]. Research has demonstrated that viridiol is a key player in the development of necrotic lesions characteristic of ash dieback[2][3]. The genome of H. fraxineus contains a biosynthetic gene cluster responsible for the production of viridiol[3].
The phytotoxicity of viridiol has been demonstrated in studies where crude extracts from highly virulent strains of H. fraxineus caused more significant brown lesions on F. excelsior leaves compared to extracts from less virulent strains[4]. This suggests a correlation between the amount of phytotoxin produced and the severity of disease symptoms.
Quantitative Data on Viridiol Phytotoxicity
The phytotoxic effects of viridiol have been quantified in various studies. The following table summarizes key findings on the impact of viridiol and crude extracts from H. fraxineus on ash trees.
| Parameter Measured | Fungal Strain / Compound | Host Plant / Tissue | Result | Reference |
| Necrotic Lesion Area on Leaves | Crude extract from highly virulent H. fraxineus Strain 7 | Fraxinus excelsior leaves | 5.3% of leaf area necrotic | [4] |
| Necrotic Lesion Area on Leaves | Crude extract from low virulent H. fraxineus Strain 13 | Fraxinus excelsior leaves | 2.2% of leaf area necrotic | [4] |
| Necrosis on Shoots and Leaves | Viridiol solution (20 mg/dm³) | Two-year-old Fraxinus excelsior seedlings | Appearance of necrosis on treated shoots and leaves | [2] |
Experimental Protocols
The following sections detail the methodologies used in key experiments to assess the role of viridiol in ash dieback.
Protocol 1: Fermentation and Extraction of Secondary Metabolites from H. fraxineus
This protocol, adapted from a study on the phytotoxicity of H. fraxineus strains, describes the method for obtaining crude extracts containing viridiol for subsequent bioassays[4].
Objective: To extract secondary metabolites, including viridiol, from cultures of H. fraxineus.
Materials:
-
Cultures of H. fraxineus (e.g., high and low virulence strains)
-
Malt extract agar (20 g/L malt extract, 0.1 g/L yeast extract, 12 g/L agar)
-
Petri dishes (9 cm diameter)
-
Ethyl acetate
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Grow H. fraxineus strains on malt extract agar in Petri dishes.
-
Incubate the cultures for four weeks at 23°C in darkness.
-
After the incubation period, cut the agar cultures into small pieces.
-
Extract the culture pieces twice with ethyl acetate for 30 minutes each time on a magnetic stirrer.
-
Filter the ethyl acetate extracts to remove fungal mycelia and agar.
-
Remove the ethyl acetate from the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
The resulting crude extract can then be used for analytical procedures (e.g., HPLC-UV-Vis-MS) to identify and quantify secondary metabolites like viridiol, and for phytotoxicity assays.
Protocol 2: Leaf Puncture Assay for Phytotoxicity Assessment
This bioassay is used to evaluate the phytotoxic effects of fungal extracts or purified compounds on host plant leaves[4].
Objective: To determine the phytotoxicity of H. fraxineus crude extracts on Fraxinus excelsior leaves.
Materials:
-
Healthy, young Fraxinus excelsior leaves
-
Crude extracts from H. fraxineus (as prepared in Protocol 1)
-
Solvent control (e.g., ethyl acetate, evaporated to dryness and redissolved)
-
Micropipette
-
Sterile needle or pin
-
Humid chamber (e.g., a sealed container with moist filter paper)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Collect fresh, undamaged leaves from healthy F. excelsior saplings.
-
On the abaxial (lower) side of each leaf, create small wounds using a sterile needle.
-
Apply a small, defined volume (e.g., 10 µL) of the crude extract directly onto the wound.
-
As a control, apply the same volume of the solvent control to separate wounded leaves.
-
Place the treated leaves in a humid chamber to maintain moisture and incubate at room temperature under a light/dark cycle.
-
Monitor the leaves for the development of necrotic lesions around the application site over several days.
-
After a set incubation period (e.g., 72 hours), photograph the leaves.
-
Use image analysis software to quantify the area of the necrotic lesions as a percentage of the total leaf area.
-
Compare the lesion sizes caused by extracts from different fungal strains or with the control to assess relative phytotoxicity.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the role of viridiol in ash dieback.
Figure 1: Experimental workflow for the extraction of secondary metabolites from H. fraxineus and subsequent phytotoxicity assessment on F. excelsior leaves.
Figure 2: Simplified logical progression of ash dieback disease focusing on the role of viridiol in symptom development.
Conclusion
Viridiol, a phytotoxic secondary metabolite produced by Hymenoscyphus fraxineus, plays a crucial role in the pathogenesis of ash dieback. Its ability to induce necrosis in ash tissues contributes significantly to the characteristic symptoms of the disease. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the mechanisms of viridiol's phytotoxicity and for the development of potential disease management strategies. Understanding the molecular interactions between viridiol and Fraxinus excelsior is a critical area for future investigation, which may reveal novel targets for therapeutic intervention to protect vulnerable ash populations.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Demethoxyviridiol, a mycotoxin first isolated from the fungus Nodulisporium hinnuleum. This document details the original experimental protocols for its isolation and structure elucidation, presents key quantitative data in a clear, tabular format, and visualizes the described experimental workflow.
Core Data Summary
The following tables summarize the key quantitative data reported in the primary literature describing the initial characterization of this compound.
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₅ | [1] |
| Molecular Weight | 324.33 g/mol | [1] |
| Melting Point | 285-287 °C (decomposes) | [1] |
| Optical Rotation ([α]D²⁵) | +110° (c, 0.2 in CHCl₃) | [1] |
| Spectroscopic Data | Key Features | Reference |
| UV (EtOH) | λmax (ε): 242 (24,500), 280 (sh, 6,300), 290 (7,100), 335 nm (sh, 2,800) | [1] |
| IR (KBr) | νmax: 3450, 1730, 1680, 1620, 1590 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.18 (s, 3H), 2.0-3.0 (m, 4H), 3.90 (d, J=7Hz, 1H), 4.62 (t, J=7Hz, 1H), 5.70 (d, J=7Hz, 1H), 6.12 (s, 1H), 6.95 (d, J=8Hz, 1H), 7.45 (d, J=8Hz, 1H), 8.05 (s, 1H) | [1] |
| ¹³C NMR (CDCl₃) | Not available in the primary literature. | |
| Mass Spectrometry | m/e: 324 (M⁺), 306, 281, 265, 253, 237 | [1] |
| Biological Activity | Assay | Result | Reference |
| Acute Toxicity | Lethality in day-old cockerels | LD₅₀ = 4.2 mg/kg | [1] |
| Enzyme Inhibition | Phosphatidylinositol 3-kinase (PI3K) | Potent inhibitor | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the initial isolation and characterization of this compound as described in the primary literature.
Isolation of this compound
This compound was first isolated from the fungus Nodulisporium hinnuleum. The experimental workflow for its extraction and purification is outlined below.
Caption: Workflow for the isolation of this compound.
The process began with the cultivation of Nodulisporium hinnuleum on sterile, moist grain sorghum for a period of three weeks at room temperature. Following incubation, the fungal culture was dried and the mycelium was ground. The ground mycelium was then exhaustively extracted with chloroform. The resulting chloroform extract was concentrated under reduced pressure to yield a crude, dark amorphous solid.
This crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of benzene-acetone. Fractions were collected and monitored for the presence of the target compound. Those fractions containing this compound were combined and the solvent was evaporated. The final purification was achieved by crystallization of the residue from an acetone-hexane solvent system, yielding pure, crystalline this compound.[1]
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Analysis:
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: The UV spectrum was recorded in ethanol, and the IR spectrum was obtained from a potassium bromide (KBr) pellet. These initial analyses provided information about the electronic transitions and functional groups present in the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were recorded in deuterochloroform (CDCl₃) to determine the number and types of protons and their connectivity within the molecule.[1]
-
Mass Spectrometry: Mass spectral data was collected to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming the molecular formula.[1]
X-ray Crystallography: The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis. This technique provided the precise arrangement of atoms in the crystalline state, confirming the connectivity and stereochemistry of the molecule.[1]
Caption: Logical flow for the structure elucidation of this compound.
Biological Activity and Signaling Pathway
The initial characterization of this compound included an assessment of its acute toxicity. The median lethal dose (LD₅₀) was determined in day-old cockerels to be 4.2 mg/kg.[1]
Subsequent research has identified this compound as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[2] The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a key area of interest in drug development, particularly for cancer therapies.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Note: Structural Confirmation of Demethoxyviridiol via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyviridiol is a fungal metabolite that has garnered significant interest in the scientific community due to its biological activities, notably as an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2][3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases. As a potential therapeutic agent, the precise three-dimensional atomic arrangement of this compound is paramount for understanding its structure-activity relationship, mechanism of action, and for guiding further drug design and development efforts.
X-ray crystallography is the definitive method for determining the absolute structure of small molecules with atomic resolution. This application note provides a detailed protocol for the structural confirmation of this compound using single-crystal X-ray diffraction. While the specific crystallographic data for this compound is not publicly available, this document will utilize the crystallographic information of the closely related furanosteroid, viridiol, as a representative example to illustrate the experimental workflow and data presentation.
Principle of the Method
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of individual atoms and the bonds between them can be determined, providing unambiguous structural elucidation.
Experimental Protocols
Crystallization of this compound
The critical first step in X-ray crystallography is the growth of high-quality single crystals. For a small molecule like this compound, several crystallization techniques can be employed.
Materials:
-
Purified this compound (≥95% purity)[2]
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Anti-solvents (e.g., hexane, pentane, water)
-
Small glass vials or a multi-well crystallization plate
-
Microscope for crystal observation
Protocol: Slow Evaporation Method
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in which it is readily soluble.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean glass vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of crystals.
Protocol: Vapor Diffusion Method (Hanging Drop or Sitting Drop)
-
Reservoir Solution: Prepare a solution containing a precipitant in a solvent in which this compound is less soluble.
-
Drop Solution: Mix a small volume of a concentrated this compound solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
Hanging Drop: Pipette the drop onto a siliconized glass coverslip and invert it over the well of a crystallization plate containing the reservoir solution.
-
Sitting Drop: Pipette the drop onto a post in the well of a crystallization plate containing the reservoir solution.
-
Seal the well to create a closed system.
-
Over time, water or a more volatile solvent from the drop will diffuse to the reservoir, slowly increasing the concentration of this compound and promoting crystallization.
Optimization: Crystal growth is often a process of trial and error. It is recommended to screen a variety of solvents, anti-solvents, concentrations, and temperatures to find the optimal conditions for obtaining diffraction-quality crystals of this compound.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).
-
Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage.
Protocol:
-
Carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame will depend on the crystal's diffraction quality.
Data Processing and Structure Solution
The collected diffraction images are processed to determine the crystal's unit cell parameters, space group, and the intensities of the diffraction spots.
Software:
-
Data processing software (e.g., CrysAlisPro, XDS, or SAINT)
-
Structure solution and refinement software (e.g., SHELXS, SHELXL, or Olex2)[2]
Protocol:
-
Integration: The diffraction images are processed to identify the positions and intensities of the Bragg reflections.
-
Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final structure.
Data Presentation
The final crystallographic data and refinement statistics should be summarized in a standardized table. The following table presents representative data for a furanosteroid similar to this compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₉H₁₆O₅ |
| Formula Weight | 324.33 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 13.789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1739.1(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.238 |
| Absorption Coefficient (mm⁻¹) | 0.089 |
| F(000) | 680 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 5.2 to 55.0 |
| Reflections collected | 15890 |
| Independent reflections | 3985 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3985 / 0 / 218 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.112 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
Note: The data presented in this table is representative of a furanosteroid and is provided for illustrative purposes. The actual crystallographic data for this compound may differ.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the X-ray crystallographic analysis of this compound.
PI3K Signaling Pathway Inhibition by this compound
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Conclusion
X-ray crystallography provides an unparalleled level of structural detail, which is indispensable for the characterization of potential drug candidates like this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers seeking to confirm the structure of this compound and understand its interaction with the PI3K enzyme. The successful determination of its crystal structure will be a critical step in advancing the development of this promising natural product as a therapeutic agent.
References
Application Notes and Protocols for Testing Demethoxyviridiol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the bioactivity of Demethoxyviridiol, a furanosteroid natural product. Based on its structural similarity to known bioactive compounds like wortmannin and viridiol, this compound is predicted to exhibit potent anticancer and anti-inflammatory properties. The following protocols detail in vitro assays to explore these potential therapeutic effects.
Anticancer Bioactivity
This compound's structural resemblance to the potent phosphatidylinositol 3-kinase (PI3K) inhibitor, wortmannin, suggests it may exert anticancer effects by targeting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Cell Viability and Cytotoxicity Assays
The initial assessment of anticancer activity involves determining the cytotoxic effect of this compound on various cancer cell lines. The MTT or XTT assay is a widely used colorimetric method for this purpose.
Table 1: Expected IC50 Values of Structurally Related Compounds in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Furan derivatives | HeLa | 0.08 - 8.79 | Compound 1 |
| Furan derivatives | SW620 | Moderate to Potent | Compound 24 |
| Curcuminoids | HeLa | 18.2 ± 3.9 | Curcumin |
| Curcuminoids | RAW264.7 | 12.1 ± 7.2 | Demethoxycurcumin |
Note: The IC50 values for this compound are yet to be experimentally determined. The data above for structurally related compounds can be used as a reference for designing dose-response experiments.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
This compound may exert its anticancer effects by arresting the cell cycle at a specific phase. This can be investigated using flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Cell Cycle Analysis Workflow
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
PI3K/Akt Signaling Pathway Analysis
Given the structural similarity to wortmannin, a primary mechanism of action for this compound is likely the inhibition of the PI3K/Akt pathway. This can be assessed by examining the phosphorylation status of key proteins in this pathway.
Experimental Protocol: Western Blot for PI3K/Akt Pathway
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other relevant pathway proteins (e.g., p-mTOR, p-p70S6K). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of Akt and downstream targets.
PI3K/Akt Signaling Pathway
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Anti-inflammatory Bioactivity
Compounds structurally related to this compound have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.
Nitric Oxide (NO) Production Assay
A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator.
Table 2: Expected IC50 Values of Structurally Related Compounds in Anti-inflammatory Assays
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference Compound |
| Curcuminoids | NF-κB Inhibition | RAW264.7 | 12.1 ± 7.2 | Demethoxycurcumin |
| Flavonoids | NO Production | RAW 264.7 | ~5-20 | Various |
Note: The IC50 values for this compound in anti-inflammatory assays are yet to be determined. The data above provides a reference for expected potency.
Experimental Protocol: Griess Assay for Nitrite Concentration
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the inhibitory effect of this compound on NO production.
Anti-inflammatory Assay Workflow
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
NF-κB and MAPK Signaling Pathway Analysis
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocol: Western Blot for NF-κB and MAPK Pathways
-
Cell Treatment: Pre-treat RAW 264.7 cells with this compound and then stimulate with LPS.
-
Protein Extraction: Extract cytoplasmic and nuclear proteins (for NF-κB) or total protein (for MAPKs).
-
Western Blotting: Perform Western blotting as described in section 1.4.
-
Antibody Incubation:
-
NF-κB Pathway: Use antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and NF-κB p65 (in nuclear extracts).
-
MAPK Pathway: Use antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), and total JNK.
-
-
Analysis: Quantify the changes in protein phosphorylation or nuclear translocation to determine the inhibitory effect of this compound.
NF-κB Signaling Pathway
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Predicted inhibition of the MAPK signaling pathway by this compound.
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Signaling Pathway Using Demethoxyviridiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2][5]
Demethoxyviridiol, a fungal metabolite, has been identified as an inhibitor of the PI3K pathway. This property makes it a valuable research tool for elucidating the complex roles of PI3K/Akt/mTOR signaling in both normal physiology and disease states. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability and to confirm its mechanism of action by observing the phosphorylation status of key pathway components.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its effects by targeting a key node in the signaling cascade, PI3K. By inhibiting PI3K, it prevents the generation of PIP3. This action blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation. The lack of active Akt leads to the downstream inactivation of mTOR, a central regulator of cell growth and protein synthesis, and its associated complexes, mTORC1 and mTORC2. The ultimate consequence is the inhibition of cell proliferation and survival signals.
Caption: The PI3K/Akt/mTOR signaling cascade and point of inhibition by this compound.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 value for this compound should be experimentally determined for each cell line of interest, as it can vary significantly depending on the genetic background and metabolic state of the cells. A typical experimental duration is 48 to 72 hours.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Non-Small Cell Lung Cancer | Determine Experimentally |
| MCF-7 | Breast Adenocarcinoma | Determine Experimentally |
| U-87 MG | Glioblastoma | Determine Experimentally |
| PC-3 | Prostate Carcinoma | Determine Experimentally |
| HCT116 | Colon Carcinoma | Determine Experimentally |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]
Caption: Experimental workflow for determining IC50 using the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This protocol is used to confirm that this compound inhibits the PI3K/Akt/mTOR pathway by detecting changes in the phosphorylation status of key proteins such as Akt and downstream effectors. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[9][10]
Caption: Experimental workflow for Western Blot analysis of pathway proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is generally preferred.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (like GAPDH or β-actin) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.[9]
-
Analysis: Quantify the band intensity using image analysis software. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample to determine the specific effect on phosphorylation. Normalize these values to a loading control to account for any differences in protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Combinations of PI3K/AKT/mTOR Pathway Drugs Augmenting Anti-Angiogenic Efficacy In Vivo | PLOS One [journals.plos.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Demethoxyviridiol as a Tool for Cancer Cell Signaling Research
Note to the User: Following a comprehensive search for "Demethoxyviridiol" and its application in cancer cell signaling research, it was determined that there is a significant lack of specific, publicly available data for this particular compound. The search results were predominantly populated with information regarding a different, though similarly named, compound: Demethoxycurcumin (DMC) . Demethoxycurcumin is a well-characterized curcumin analog with established antitumor properties and a body of research detailing its effects on cancer cell signaling.
Given the scarcity of information on this compound, and to provide a valuable and accurate resource, this document will proceed by focusing on Demethoxycurcumin (DMC) as a tool for cancer cell signaling research, as it aligns with the spirit of the original request and has sufficient data for creating detailed application notes and protocols.
Application Note: Demethoxycurcumin (DMC) in Cancer Research
Introduction
Demethoxycurcumin (DMC), a natural analog of curcumin found in the rhizomes of Curcuma longa (turmeric), has emerged as a potent anti-cancer agent. It exhibits cytotoxic and anti-proliferative effects across a range of cancer types, often with greater potency than curcumin itself. DMC modulates multiple oncogenic signaling pathways, making it a valuable tool for researchers studying cancer biology and developing novel therapeutic strategies. Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory pathways frequently dysregulated in cancer.
Mechanism of Action
DMC exerts its anti-cancer effects by targeting several key signaling cascades. A primary mechanism is the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] By suppressing NF-κB, DMC prevents the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and promotes the expression of pro-apoptotic factors (e.g., Bax, Bad), leading to caspase activation and subsequent cell death.[1]
Furthermore, in triple-negative breast cancer (TNBC) cells, DMC has been shown to activate AMP-activated protein kinase (AMPK) .[2] AMPK activation leads to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, and suppresses key lipogenic enzymes, thereby disrupting cancer cell metabolism and energy supply.[2]
Applications in Cancer Cell Signaling Research
-
Induction of Apoptosis: DMC is a reliable tool for inducing apoptosis in various cancer cell lines, allowing for the study of cell death mechanisms.
-
Inhibition of NF-κB Pathway: Researchers can use DMC to investigate the downstream effects of NF-κB inhibition on cell survival, proliferation, and inflammation in cancer models.
-
Modulation of AMPK/mTOR Signaling: DMC serves as an activator of AMPK, enabling studies on the role of metabolic stress and energy sensing in cancer cell viability.
-
Screening for Synergistic Drug Interactions: Its defined mechanism of action makes DMC a candidate for combination studies with other chemotherapeutic agents to identify synergistic effects.
Quantitative Data: In Vitro Efficacy of DMC
The inhibitory effects of Demethoxycurcumin are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and exposure times.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 ± 2 | 24 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Cytotoxicity | Not Specified | [2] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of DMC required to inhibit the metabolic activity of cancer cells by 50%.
Materials:
-
Cancer cell line of interest (e.g., FaDu)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Demethoxycurcumin (DMC) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of DMC in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various DMC concentrations. Include wells with medium only (blank) and cells treated with DMSO vehicle (control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of DMC concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Apoptosis via Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells following DMC treatment.
Materials:
-
Cancer cells treated with DMC and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of DMC (e.g., 10 µM and 20 µM) for 24 hours. Include an untreated or vehicle-treated control.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Western Blot Analysis of NF-κB and Apoptotic Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway after DMC treatment.
Materials:
-
Cancer cells treated with DMC and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with DMC as required. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.[6]
Visualizations
Signaling Pathway Diagram
Caption: DMC inhibits the NF-κB pathway, leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of signaling proteins.
References
- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal and Antibacterial Activity of Demethoxyviridiol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal and antibacterial properties of Demethoxyviridiol analogues. This document includes quantitative antimicrobial activity data, detailed experimental protocols for susceptibility testing, and insights into the mechanism of action, offering valuable guidance for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
This compound, a fungal steroid, and its synthetic analogues have demonstrated notable antifungal and antibacterial activities. These compounds represent a promising class of natural product-derived antimicrobials. Understanding their spectrum of activity, potency, and mechanism of action is crucial for their potential development as therapeutic agents. This document summarizes the available data and provides standardized protocols for the evaluation of these compounds in a laboratory setting.
Quantitative Antimicrobial Activity
The in vitro antifungal and antibacterial activities of this compound and its analogues have been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of Demethoxyviridin (1) and 1α-Hydroxydemethoxyviridin (3) against various bacterial and fungal strains. [1]
| Microorganism | Compound 1 (Demethoxyviridin) MIC [µg/mL (mM)] | Compound 3 (1α-Hydroxydemethoxyviridin) MIC [µg/mL (mM)] |
| Bacteria | ||
| Bacillus cereus | >320 (>0.994) | 320 (0.994) |
| Bacillus mycoides | 320 (0.994) | 160 (0.497) |
| Enterococcus faecalis | 160 (0.497) | 80 (0.248) |
| Staphylococcus aureus | 80 (0.248) | 40 (0.124) |
| Escherichia coli | >320 (>0.994) | >320 (>0.994) |
| Pseudomonas aeruginosa | >320 (>0.994) | >320 (>0.994) |
| Salmonella typhimurium | >320 (>0.994) | 160 (0.497) |
| Fungi | ||
| Aspergillus niger | 40 (0.124) | 20 (0.062) |
| Aspergillus fumigatus | 40 (0.124) | 20 (0.062) |
| Aspergillus flavus | 40 (0.124) | 20 (0.062) |
| Aspergillus parasiticus | 40 (0.124) | 20 (0.062) |
| Fusarium solani | 40 (0.124) | 20 (0.062) |
| Fusarium graminearum | 40 (0.124) | 20 (0.062) |
| Geotrichum candidum | 40 (0.124) | 20 (0.062) |
| Candida albicans | >320 (>0.994) | >320 (>0.994) |
Mechanism of Action: Phospholipase Inhibition
The antimicrobial activity of this compound analogues is attributed to their ability to act as antagonists or inhibitors of phospholipase enzymes.[2] Phospholipases are crucial for the integrity and function of microbial cell membranes and are involved in various signaling pathways. By inhibiting these enzymes, this compound analogues disrupt the cell membrane, leading to cell lysis and death.
Antifungal Mechanism of Action
In fungi, phospholipases, particularly Phospholipase B (PLB) and Phospholipase C (PLC), are essential for virulence, cell wall integrity, and signaling.[1][3] Inhibition of these enzymes by this compound analogues can disrupt membrane homeostasis and critical signaling cascades.
Caption: Antifungal mechanism of this compound analogues.
Antibacterial Mechanism of Action
In bacteria, secreted phospholipases, particularly Phospholipase A2 (PLA2), play a role in degrading host cell membranes and evading the host immune response.[4] By inhibiting bacterial phospholipases, this compound analogues can compromise the bacterial cell membrane integrity, leading to bactericidal effects, particularly against Gram-positive bacteria.[4][5]
Caption: Antibacterial mechanism of this compound analogues.
Experimental Protocols
The following protocols provide a standardized methodology for assessing the antimicrobial activity of this compound analogues.
Agar Dilution Method for MIC Determination
The agar dilution method is a reference standard for determining the MIC of antimicrobial agents.[6][7]
Caption: Workflow for the Agar Dilution Method.
Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound analogue in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Agar Plates with Compound:
-
Prepare a series of sterile tubes.
-
Perform two-fold serial dilutions of the compound's stock solution in a suitable solvent to achieve the desired final concentrations in the agar.
-
For each concentration, add a specific volume of the diluted compound to molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar for bacteria, RPMI-1640 Agar for fungi). The volume of the compound solution should not exceed 10% of the total agar volume to avoid solvent effects.
-
Mix thoroughly and pour the agar into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a control plate containing only the solvent (at the highest concentration used) and a growth control plate with no compound.
-
-
Inoculum Preparation:
-
Bacteria: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Fungi (Yeasts): Prepare the inoculum similarly to bacteria.
-
Fungi (Molds): Grow the mold on a suitable agar medium until it sporulates. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of approximately 0.4-5 x 10⁴ spores/mL.
-
-
Inoculation:
-
Using a multipoint inoculator or a micropipette, spot-inoculate a small volume (1-10 µL) of the standardized inoculum onto the surface of the agar plates, from the lowest to the highest concentration.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 28-35°C for 48-72 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the this compound analogue that completely inhibits the visible growth of the microorganism.
-
Synthesis of 1α-Hydroxydemethoxyviridin (Analogue 3)
A brief overview of the synthesis of 1α-Hydroxydemethoxyviridin from Demethoxyviridin is provided below, based on published methods.[1][8] This is intended for informational purposes; for detailed synthetic procedures, refer to the primary literature.
Caption: Synthesis of 1α-Hydroxydemethoxyviridin.
Synthetic Steps Outline:
-
Mesylation: Demethoxyviridin (1) is treated with methanesulfonyl chloride (MeSO₂Cl) in pyridine at room temperature for 4 hours to yield the intermediate compound (2).
-
Hydrolysis: The intermediate (2) is then reacted with 10% hydrochloric acid (HCl) in acetone at room temperature for 72 hours to produce 1α-Hydroxydemethoxyviridin (3).
Conclusion
This compound analogues exhibit promising antifungal and antibacterial activities, likely through the inhibition of microbial phospholipases. The provided data and protocols offer a solid foundation for further research into this class of compounds. Future studies should focus on expanding the structure-activity relationship (SAR) by synthesizing and testing a broader range of analogues, further elucidating the specific molecular targets, and evaluating their in vivo efficacy and safety profiles. These efforts will be crucial in determining the therapeutic potential of this compound analogues as novel antimicrobial agents.
References
- 1. Role of Phospholipases in Fungal Fitness, Pathogenicity, and Drug Development – Lessons from Cryptococcus Neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activities of Inhibitors of Phospholipases from the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal activities of inhibitors of phospholipases from the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial actions of secreted phospholipases A2. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-wall determinants of the bactericidal action of group IIA phospholipase A2 against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Demethoxyviridiol Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyviridiol, a steroid analog, is a secondary metabolite produced by various fungal species, notably from the genera Nodulisporium and Trichoderma. It belongs to the viridin group of furanosteroids and has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from fungal cultures, intended to guide researchers in the isolation of this compound for further investigation.
The biosynthesis of this compound is a complex enzymatic process. While a detailed description of the biosynthetic pathway is beyond the scope of these extraction protocols, it is understood to be derived from the fungal steroid pathway.
Fungal Strains and Culture Conditions
Successful extraction of this compound begins with the proper cultivation of a producing fungal strain. Species of Nodulisporium and Trichoderma are known producers.
Table 1: Fungal Strains and Recommended Culture Media
| Fungal Genus | Recommended Species | Culture Medium |
| Nodulisporium | N. hinnuleum | Potato Dextrose Broth (PDB) or Potato Starch Dextrose Medium |
| Trichoderma | T. viride | Potato Dextrose Broth (PDB) |
Protocol 1: Fungal Culture for this compound Production
This protocol describes the submerged fermentation method for generating fungal biomass rich in this compound.
Materials:
-
A pure culture of a this compound-producing fungus (e.g., Nodulisporium hinnuleum or Trichoderma viride) on a Potato Dextrose Agar (PDA) plate.
-
Erlenmeyer flasks (2 L)
-
Sterile Potato Dextrose Broth (PDB)
-
Incubator shaker
-
Sterile technique equipment (laminar flow hood, etc.)
Procedure:
-
Prepare sterile 2 L Erlenmeyer flasks, each containing 1 L of PDB.
-
Under sterile conditions, inoculate each flask with a few mycelial plugs (approximately 5 mm in diameter) from a fresh PDA culture of the selected fungus.
-
Incubate the flasks on a rotary shaker at 120-150 rpm and 25-28°C for 14 to 21 days. The incubation period may need to be optimized depending on the fungal strain and growth rate.
-
Monitor the culture for growth and secondary metabolite production. Optimal harvest time is typically during the stationary phase of fungal growth.
Extraction of this compound
The extraction process aims to separate this compound from the fungal biomass and culture medium. Several solvents can be employed for this purpose. The choice of solvent will impact the efficiency and selectivity of the extraction.
Table 2: Solvents for this compound Extraction
| Solvent | Fungal Source | Notes |
| 70% Ethyl Alcohol | Trichoderma viride Mycelia | A general solvent for extracting a broad range of metabolites. |
| Ethyl Acetate | Trichoderma spp. Mycelia and Broth | Effective for extracting moderately polar compounds like this compound. |
| Dichloromethane followed by Acetone | Nodulisporium hinnuleum Mycelia | A sequential extraction that can fractionate compounds based on polarity.[1] |
Protocol 2: Solvent Extraction of this compound from Fungal Mycelia
This protocol provides a general procedure for extracting this compound from fungal biomass.
Materials:
-
Fungal culture from Protocol 1
-
Buchner funnel and filter paper
-
Selected extraction solvent (e.g., 70% Ethyl Alcohol, Ethyl Acetate, or Dichloromethane/Acetone)
-
Large beaker or flask for extraction
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Harvest the fungal biomass from the culture broth by vacuum filtration using a Buchner funnel.
-
Wash the mycelial cake with distilled water to remove residual medium components.
-
The mycelia can be either air-dried, freeze-dried, or used directly for extraction. Drying the mycelia can improve extraction efficiency.[2]
-
Immerse the fungal biomass in the chosen extraction solvent in a large flask. A common ratio is 1:10 (w/v) of dry biomass to solvent.
-
Agitate the mixture on a shaker at room temperature for 24-48 hours. For sequential extraction with dichloromethane and acetone, perform two separate extractions.[1]
-
Separate the solvent extract from the mycelial debris by filtration.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to avoid degradation of the compound.
-
The resulting crude extract can be stored at -20°C for further purification.
The following diagram illustrates the general workflow for fungal culture and extraction.
Caption: General workflow for the culture of this compound-producing fungi and subsequent solvent extraction.
Purification of this compound
The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Column chromatography is a standard technique for this purpose.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions that contain pure this compound, as determined by TLC.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
The logical relationship for the purification process is depicted in the following diagram.
Caption: Logical workflow for the purification of this compound using column chromatography.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound in extracts and purified fractions.
Protocol 4: Quantitative Analysis by HPLC
This protocol provides a general framework for developing an HPLC method for this compound quantification. Specific parameters will need to be optimized.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
This compound standard of known purity
-
Samples for analysis (crude extract or purified fractions)
Procedure:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Prepare the samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Set up the HPLC system with the C18 column and the chosen mobile phase. A common starting point is an isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Set the UV detector to a wavelength where this compound has maximum absorbance. This may need to be determined by running a UV scan of the pure compound.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and record the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Table 3: Representative HPLC Parameters for Steroid Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (Wavelength to be optimized) |
| Injection Volume | 20 µL |
The signaling pathway for this compound production is complex and involves multiple enzymatic steps. The following diagram provides a simplified overview of the general fungal steroid biosynthesis pathway from which this compound is derived.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Demethoxyviridiol
Introduction
Demethoxyviridiol, a fungal polyketide, has garnered interest within the scientific and drug development communities due to its potential biological activities. As with many natural products, obtaining high-purity this compound is crucial for accurate biological evaluation and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex fungal extracts. This application note provides detailed protocols for the purification of this compound using HPLC, based on established methods for analogous fungal polyketides.[1][2][3][4][5]
General Purification Strategy
The purification of this compound from a crude fungal extract typically involves a multi-step chromatographic process. An initial fractionation using techniques like silica gel column chromatography or solid-phase extraction (SPE) is often employed to remove major impurities and enrich the fraction containing the target compound. The final purification to achieve high purity is then performed using preparative or semi-preparative HPLC, most commonly with a reversed-phase (RP) column.[1][4]
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
This protocol outlines the initial steps to obtain a crude extract enriched with this compound.
1. Fungal Culture and Extraction:
-
Cultivate the this compound-producing fungal strain in a suitable liquid or solid medium.
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
2. Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude extract to open column chromatography on silica gel.
-
Elute the column with a stepwise gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the enriched fractions and evaporate the solvent.
Protocol 2: Semi-Preparative Reversed-Phase HPLC Purification
This protocol describes the final purification step using semi-preparative RP-HPLC to obtain high-purity this compound.
Instrumentation:
-
Semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Fraction collector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN) (HPLC grade)
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to determine the optimal absorbance for this compound.
-
Flow Rate: 2-4 mL/min.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Gradient Elution Program (Example):
-
A linear gradient is often effective for separating components in a complex mixture.[2] An example gradient is as follows:
-
0-5 min: 40% B
-
5-35 min: 40% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 40% B
-
45-50 min: 40% B (re-equilibration)
-
Procedure:
-
Dissolve the enriched fraction from the initial fractionation step in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program and monitor the chromatogram.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following tables summarize typical parameters and expected results for the HPLC purification of fungal polyketides, which can be adapted for this compound.
Table 1: HPLC Method Parameters for this compound Purification
| Parameter | Method 1 (Methanol-based) | Method 2 (Acetonitrile-based) |
| Column | C18, 250 x 10 mm, 5 µm | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 40-90% B over 30 min | 35-95% B over 60 min[2] |
| Flow Rate | 3.0 mL/min | 2.0 mL/min[2] |
| Detection | 254 nm | 254 nm |
| Column Temp. | 25 °C | 25 °C |
Table 2: Example Purification Data for a Fungal Polyketide
| Sample Stage | Total Weight (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 5000 | ~5 | 100 |
| Silica Gel Fraction | 500 | ~40 | 80 |
| HPLC Purified | 150 | >98 | 60 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Method Development
Caption: HPLC method development logical workflow.
References
- 1. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]
- 4. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Overcoming low titer issues in Demethoxyviridiol production
Welcome to the technical support center for Demethoxyviridiol production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low titer issues, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is achieving a high production titer crucial?
This compound is a fungal-derived, highly oxygenated furanosteroid.[1] It belongs to a class of natural products known for potent biological activities, including the inhibition of phosphatidylinositol 3-kinase (PI3K), a key target in cancer therapy and other signaling pathways.[1] Achieving a high production titer is essential for obtaining sufficient quantities for research, preclinical, and clinical studies, as well as for making the production process economically viable for potential therapeutic applications.
Q2: What are the most common causes of low this compound titers?
Low titers are a frequent challenge in the production of secondary metabolites. The most common causes stem from suboptimal fermentation conditions. These include issues with the composition of the culture media (e.g., carbon and nitrogen sources, mineral content), physical parameters (e.g., pH, temperature, agitation, aeration), and the biological state of the producing organism, often a strain of Nodulisporium sp.[2][3][4][5]
Q3: How does the growth phase of the producing fungus relate to this compound production?
The production of secondary metabolites like this compound is often not directly linked to the primary growth phase of the fungus.[6] Typically, the fungus first undergoes a rapid growth phase (trophophase) where biomass accumulates. The production of secondary metabolites (idiophase) often begins as the growth rate slows or enters a stationary phase.[6] It is crucial to determine the optimal time for harvesting, as the peak of biomass does not necessarily coincide with the peak of this compound production.
Q4: What is the "One Strain Many Compounds" (OSMAC) approach and how can it help improve titers?
The OSMAC (One Strain Many Compounds) strategy is based on the principle that a single microbial strain can produce a variety of different secondary metabolites, or different quantities of the same metabolite, by altering cultivation parameters.[2] For this compound production, systematically varying factors like media composition, temperature, pH, and aeration can activate or enhance the expression of its biosynthetic gene cluster, leading to significantly improved titers.[2][6]
Troubleshooting Guide: Overcoming Low Titer
This guide addresses specific issues you may encounter during this compound production.
Issue 1: Consistently Low or No Product Titer
If your fermentation runs consistently result in low or undetectable levels of this compound, consider the following factors related to your medium, physical parameters, and the fungal strain itself.
-
Possible Cause 1: Suboptimal Fermentation Medium
-
Troubleshooting: The composition of the culture medium is critical for secondary metabolite production. The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals, can dramatically influence yield.[2][3]
-
Suggested Action:
-
Carbon Source Optimization: Test different carbon sources. Slowly assimilated sources like galactose can sometimes enhance secondary metabolite yields compared to rapidly used sources like glucose.[2]
-
Nitrogen Source Optimization: Evaluate various nitrogen sources (e.g., peptone, yeast extract, ammonium salts) as the choice can significantly impact the production process.[2]
-
Phosphate Levels: High phosphate levels can support robust cell growth but may suppress secondary metabolite production. Try reducing the phosphate concentration in your medium.[3]
-
Elicitation: Add elicitors like yeast extract or methyl jasmonate to the culture, which have been shown to increase the production of secondary metabolites in some species.[3][7]
-
-
-
Possible Cause 2: Incorrect Physical Fermentation Parameters
-
Troubleshooting: Each microbial strain has a specific set of optimal physical conditions for growth and secondary metabolite production. Deviations from these optima can lead to poor yields.
-
Suggested Action: Systematically optimize key physical parameters.[8][9][10]
-
pH: The pH of the medium can affect nutrient uptake and enzyme activity. Monitor and control the pH throughout the fermentation.
-
Temperature: Temperature influences fungal growth rate and enzyme kinetics. Determine the optimal temperature for this compound production, which may differ from the optimal temperature for biomass growth.[6]
-
Agitation & Aeration: Agitation and aeration rates determine the dissolved oxygen concentration, which is crucial for the growth of aerobic fungi and for many enzymatic steps in biosynthetic pathways. However, excessive agitation can cause shear stress, damaging the fungal mycelia.[3]
-
-
-
Possible Cause 3: Fungal Strain Issues
-
Troubleshooting: The producing strain itself may be the source of the problem. This can include genetic instability after repeated subculturing, misidentification, or contamination.
-
Suggested Action:
-
Strain Verification: Confirm the identity and purity of your Nodulisporium sp. strain using morphological and molecular (e.g., ITS sequencing) methods.[11][12]
-
Master Cell Bank: Always go back to a low-passage culture from a cryopreserved master cell bank to ensure consistency and avoid strain degradation.
-
Strain Improvement: Consider strain improvement techniques, such as UV mutagenesis or genetic engineering, to develop higher-yielding variants.
-
-
Issue 2: Significant Batch-to-Batch Titer Variability
If you observe inconsistent yields between different fermentation batches, the issue likely lies in the standardization of your experimental procedures.
-
Possible Cause 1: Inconsistent Inoculum
-
Troubleshooting: The age, size, and physiological state of the inoculum can have a profound impact on the kinetics of the subsequent fermentation, leading to variability.[9]
-
Suggested Action: Implement a standardized protocol for inoculum preparation. Control the age of the seed culture, the inoculum density (e.g., spore count or dry cell weight), and the medium used for the seed stage.
-
-
Possible Cause 2: Precursor Limitation
-
Troubleshooting: this compound biosynthesis, like that of other furanosteroids, originates from the sterol pathway, specifically from lanosterol.[1] A bottleneck in the supply of lanosterol or other key precursors can limit the final titer.
-
Suggested Action:
-
Pathway Analysis: Understand the key precursors in the this compound biosynthetic pathway.
-
Precursor Feeding: Experiment with feeding key precursors (e.g., mevalonate, squalene) to the culture at different time points to see if it boosts production.
-
-
Data Presentation
The following tables summarize how different factors can influence secondary metabolite production, providing a starting point for your optimization experiments.
Table 1: Effect of Different Carbon and Nitrogen Sources on Secondary Metabolite Yield (Illustrative data based on general principles of fungal fermentation)
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Relative Yield (%) |
| Glucose | Peptone | 65 |
| Sucrose | Peptone | 80 |
| Galactose | Peptone | 100 |
| Glucose | Yeast Extract | 75 |
| Glucose | Ammonium Sulfate | 40 |
Table 2: Influence of Physical Parameters on Fermentation Outcome (Illustrative data providing typical optimization ranges)
| Parameter | Range Tested | Optimal Value (Example) | Observation |
| Temperature | 20 - 35 °C | 25 °C | Higher temperatures favored growth but decreased product formation. |
| pH | 4.5 - 7.5 | 6.0 | Extreme pH values inhibited both growth and production. |
| Agitation Speed | 100 - 250 rpm | 150 rpm | High agitation led to mycelial damage and reduced titer.[3] |
Experimental Protocols
Protocol 1: Time-Course Analysis for Optimal Harvest Time
-
Inoculation: Inoculate a series of identical fermentation flasks under your current standard conditions.
-
Sampling: Aseptically withdraw a whole flask at regular intervals (e.g., every 24 hours for 10-14 days).
-
Biomass Measurement: Separate the mycelium from the broth by filtration. Dry the mycelium in an oven at 60°C to a constant weight to determine the dry cell weight (DCW).
-
Product Extraction: Extract this compound from both the mycelium and the culture filtrate using an appropriate solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracts using HPLC to quantify the concentration of this compound.
-
Data Plotting: Plot the DCW (g/L) and this compound titer (mg/L) against time (hours/days). This will reveal the optimal time point for harvest, where the product titer is at its maximum.
Protocol 2: Media Optimization using Response Surface Methodology (RSM)
Response Surface Methodology (RSM) is a statistical approach for optimizing complex processes.[2][8] It allows for the efficient evaluation of multiple parameters and their interactions.
-
Factor Selection: Identify the key media components to optimize based on preliminary studies (e.g., concentrations of sucrose, yeast extract, and KH₂PO₄).
-
Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with different combinations of the selected factor concentrations.
-
Execution: Run the fermentations for each experimental condition defined by the design.
-
Analysis: Measure the this compound titer for each run. Input the results into the software to perform a statistical analysis (ANOVA) and fit a model.
-
Optimization: The software will generate a model that predicts the optimal concentrations of each component to achieve the maximum this compound titer.
-
Validation: Perform a final fermentation using the predicted optimal medium composition to validate the model's prediction.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Titer
Caption: A logical workflow for diagnosing and addressing low titer issues.
Diagram 2: Simplified Biosynthetic Pathway to this compound
Caption: The origin of this compound from primary metabolism.
Diagram 3: OSMAC Experimental Workflow
Caption: Applying the OSMAC approach to enhance production.
References
- 1. researchgate.net [researchgate.net]
- 2. editverse.com [editverse.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Plant Secondary Metabolites: Examples, Tips and Suggestions for Biotechnologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An endophytic Nodulisporium sp. from Central America producing volatile organic compounds with both biological and fuel potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Demethoxyviridiol Stability and Degradation in Solution
Disclaimer: Specific stability and degradation data for demethoxyviridiol are limited in publicly available scientific literature. This guide provides general best practices, troubleshooting advice, and experimental frameworks based on established principles of drug stability and forced degradation studies for complex organic molecules. The quantitative data and specific pathways presented are illustrative examples and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of complex organic molecules like this compound in solution can be influenced by several factors. These include pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system used.[1][2][3] It is crucial to control these variables during your experiments to ensure reproducible results.
Q2: I am dissolving my this compound sample and notice a color change. What could this indicate?
A2: A change in the color of the solution, or the appearance of cloudiness or precipitation, can be a sign of chemical degradation or decreased solubility. It is recommended to analyze the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks, which would indicate degradation products.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[4] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are "forced degradation studies" and why are they important?
A4: Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions such as strong acids, bases, heat, light, and oxidizing agents.[5][6][7] These studies are critical in drug development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can accurately measure the active compound in the presence of its degradants.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of the compound in solution. | Prepare fresh stock solutions for each experiment. Ensure consistent storage conditions (temperature, light protection). Analyze a sample of the stock solution by HPLC before each experiment to confirm its integrity. |
| Appearance of unknown peaks in HPLC analysis | The compound is degrading under the experimental or storage conditions. | Conduct a systematic forced degradation study to identify the conditions causing degradation. This will help in identifying the degradation products and establishing safer handling and storage protocols. |
| Loss of biological activity of the compound | Chemical degradation has led to an inactive form of the molecule. | Correlate the loss of activity with the appearance of degradation products via analytical methods like LC-MS to understand the chemical changes responsible. Adjust experimental conditions to minimize degradation. |
| Poor solubility in aqueous buffers | The compound may have low aqueous solubility, which can be exacerbated by pH or temperature changes. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use. Be mindful of the final concentration of the organic solvent in your assay. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on a compound with properties similar to this compound, which we will refer to as "Compound X".
Table 1: Stability of Compound X in Different Solvents at 25°C
| Solvent | Time (hours) | % Compound X Remaining |
| DMSO | 48 | 99.5 |
| Ethanol | 48 | 98.2 |
| Acetonitrile | 48 | 99.1 |
| PBS (pH 7.4) | 24 | 85.3 |
Table 2: Effect of pH on the Stability of Compound X in Aqueous Solution at 37°C
| Condition | Time (hours) | % Compound X Remaining | Half-life (t½) (hours) |
| 0.1 M HCl (pH 1) | 8 | 45.1 | ~7.5 |
| pH 4.5 Buffer | 24 | 92.8 | > 100 |
| 0.1 M NaOH (pH 13) | 8 | 32.7 | ~5.2 |
Table 3: Effect of Temperature and Light on Compound X in pH 7.4 Buffer
| Condition | Time (hours) | % Compound X Remaining |
| 4°C, protected from light | 48 | 97.5 |
| 25°C, protected from light | 48 | 90.1 |
| 25°C, exposed to UV light | 12 | 65.4 |
| 50°C, protected from light | 24 | 72.3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[10][11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At the same specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw aliquots at the specified time points and dilute for HPLC analysis.[10]
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours. Also, incubate a solution of the compound in a suitable solvent at 60°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.
Protocol 2: HPLC Method for Stability Testing
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[12][13][14][15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for complex organic molecules.
-
Example Gradient: Start with 95% water/5% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector to monitor multiple wavelengths and identify peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Demethoxyviridin | TargetMol [targetmol.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Demethoxyviridiol Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of demethoxyviridiol using chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chromatographic purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound yield low after chromatography?
Answer: Low recovery of this compound can stem from several factors throughout the purification process.
-
Incomplete Extraction: The initial extraction from the fungal culture may be inefficient. Ensure the solvent system used for extraction is appropriate for this compound. Fungal metabolites are often extracted with solvents like ethyl acetate, methanol, or dichloromethane[1].
-
Degradation on Stationary Phase: this compound, like many complex natural products, may be sensitive to the stationary phase. Acidic silica gel can cause degradation.[2] Consider using deactivated silica gel or an alternative stationary phase.
-
Improper Solvent System: The elution solvent may not be optimal for this compound, leading to poor separation from other metabolites or irreversible binding to the column.
-
Co-elution with Other Compounds: Impurities may co-elute with this compound, making the final product appear to have a lower yield of the pure compound.
Question 2: I'm observing peak tailing or broad peaks during HPLC analysis of my fractions. What could be the cause?
Answer: Peak tailing or broadening in HPLC is a common issue that can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on C18 columns can interact with polar functional groups on this compound, leading to peak tailing. Using a mobile phase with a low pH or adding a competing base can help to mitigate these interactions.
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and distortion. Try reducing the sample concentration or injection volume.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can precipitate on the column, causing peak distortion. Ensure your sample is completely dissolved before injection.
-
Column Contamination: Accumulation of contaminants from previous runs can affect peak shape. Regularly clean and regenerate your column according to the manufacturer's instructions.
Question 3: My purified this compound appears to be degrading over time. How can I improve its stability?
Answer: The stability of purified compounds is critical. While specific stability data for this compound is not widely published, general principles for handling sensitive organic molecules should be followed:
-
Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C) and protect it from light.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
-
pH: The stability of many organic molecules is pH-dependent. If degradation is suspected in solution, investigate the effect of pH and buffer the solution to a pH where the compound is most stable. For many natural products, neutral to slightly acidic conditions are often preferred.
-
Solvent Choice: The solvent used for storage can impact stability. Choose a high-purity solvent in which the compound is stable. For long-term storage, it is often best to store the compound as a dry solid.
Question 4: I am having trouble separating this compound from a closely related impurity. What chromatographic strategies can I employ?
Answer: Achieving separation of closely related compounds often requires careful optimization of the chromatographic method.
-
Optimize the Mobile Phase: For normal-phase chromatography, systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution. For reverse-phase HPLC, adjusting the mobile phase pH can alter the ionization state of your compound and impurities, potentially leading to better separation.[4]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase can provide the necessary selectivity. For example, if you are using a standard silica gel, you could try a diol-bonded or cyano-bonded phase. In reverse-phase HPLC, switching from a C18 to a phenyl-hexyl or a polar-embedded column can offer different selectivities.
-
Two-Dimensional (2D) Chromatography: For very complex mixtures or difficult separations, 2D-LC can be a powerful tool. This involves using two different columns with orthogonal separation mechanisms (e.g., normal-phase followed by reverse-phase) to achieve a high degree of separation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[5] |
| Dimethyl sulfoxide (DMSO) | Soluble[5] |
| Ethanol | Soluble[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₅ | [6][7] |
| Molecular Weight | 324.33 g/mol | [6] |
| CAS Number | 56617-66-4 | [6] |
Table 3: Recommended Starting Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Mobile Phase (Starting Point) |
| Normal-Phase (Flash) | Silica Gel | Hexane:Ethyl Acetate gradient |
| Normal-Phase (Flash) | Deactivated Silica Gel | Hexane:Ethyl Acetate with 1% Triethylamine |
| Reverse-Phase (HPLC) | C18 | Acetonitrile:Water gradient with 0.1% Formic Acid |
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound from Fungal Culture
Disclaimer: A specific, detailed public-domain protocol for the purification of this compound is not available. The following is a generalized protocol based on the extraction and purification of similar fungal secondary metabolites.
-
Fungal Culture and Extraction:
-
Cultivate the this compound-producing fungal strain (e.g., Nodulisporium hinnuleum) in a suitable liquid or solid medium.
-
After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.
-
Extract the fungal material exhaustively with an organic solvent such as ethyl acetate or methanol.[1]
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or HPLC.
-
Combine fractions containing the compound of interest based on the analysis.
-
-
Reverse-Phase HPLC (Final Purification):
-
Further purify the fractions containing this compound using reverse-phase HPLC.
-
Use a C18 column and a mobile phase gradient, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Mandatory Visualization
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purification yield of this compound.
References
- 1. chem.ox.ac.uk [chem.ox.ac.uk]
- 2. This compound | 56617-66-4 | Benchchem [benchchem.com]
- 3. Demethoxyviridin | TargetMol [targetmol.com]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
Technical Support Center: Enhancing the Solubility of Demethoxyviridiol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Demethoxyviridiol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a mycotoxin and a potent inhibitor of phosphatidylinositol 3-kinase (PI3K)[1][2]. Like many small molecule inhibitors, it is a hydrophobic compound, which can lead to poor solubility in the aqueous-based media typically used for in vitro cell culture and biochemical assays. Inadequate solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1].
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[3]. It is also miscible with water and most cell culture media, facilitating the dilution to final working concentrations[3][4].
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: While preparing the working solution, ensure the final concentration of DMSO in your assay medium is as low as possible, ideally 0.5% or less, to minimize solvent-induced cellular toxicity[4].
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) assay medium can sometimes improve solubility.
-
Increase the volume of the final dilution: A larger final volume for your working solution can help to keep the compound in solution.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Consider co-solvents: For particularly challenging solubility issues, a co-solvent system may be necessary. See the detailed protocols below.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound for biological assays. These include the use of co-solvents, surfactants, or complexing agents.
Troubleshooting Guide: Solubility Issues and Solutions
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's low aqueous solubility is exceeded when the organic solvent is diluted. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO (be mindful of cell toxicity, typically ≤0.5%). 3. Use a co-solvent system (e.g., DMSO/Ethanol, DMSO/PEG300). 4. Prepare a fresh dilution immediately before use. |
| Inconsistent results between experiments. | The compound may be precipitating out of solution over time, leading to variations in the effective concentration. | 1. Visually inspect for precipitation before each use. 2. Prepare fresh working solutions for each experiment. 3. Consider using a formulation with improved stability, such as one containing a surfactant. |
| Low or no observable activity in the assay. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of your stock solution. 2. Try a different solubilization protocol to enhance bioavailability. 3. Include a positive control with a known soluble compound to validate the assay. |
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Primary solvent for high-concentration stock solutions. | Use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility[5]. |
| Ethanol | Soluble[1] | Alternative solvent for stock solutions. Can also be used as a co-solvent. | May be less toxic to some cell lines compared to DMSO at similar concentrations. |
| Dimethylformamide (DMF) | Soluble[1] | Alternative solvent for stock solutions. | Use with caution due to higher toxicity compared to DMSO and ethanol. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Final working solutions for in vitro assays. | Direct dissolution is not recommended. Dilute from a stock solution in an organic solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous assay buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
Objective: To enhance the solubility of this compound in the final aqueous assay buffer by using a co-solvent system. This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo use and can be modified for in vitro applications.
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile tube, take the required volume of the this compound DMSO stock solution.
-
Add a volume of PEG300 (e.g., 6 times the volume of the DMSO stock) and mix well until the solution is clear.
-
Add a volume of Tween 80 (e.g., equal to the volume of the DMSO stock) and mix well until the solution is clear.
-
Slowly add the required volume of pre-warmed (37°C) PBS or cell culture medium to achieve the final desired concentration, while vortexing.
-
Use this working solution immediately in your in vitro assay.
Note: The ratios of DMSO:PEG300:Tween 80:Aqueous Buffer may need to be optimized for your specific application to ensure maximum solubility and minimal cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
This compound is known to be an inhibitor of the PI3K/Akt signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Given the structural similarity of this compound to Demethoxycurcumin, which is known to induce apoptosis, the following diagram illustrates the intrinsic and extrinsic apoptosis pathways that may be relevant.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound for an in vitro assay.
References
Minimizing epimerization during Demethoxyviridiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Demethoxyviridiol. The information is presented in a question-and-answer format to directly address specific challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the context of this compound synthesis, which involves the construction of a complex steroidal framework with several chiral centers, undesired epimerization can lead to the formation of diastereomers. These epimers can be difficult to separate from the desired product, reducing the overall yield and potentially altering the biological activity of the final compound.
Q2: Which stereocenters in the this compound core are most susceptible to epimerization?
A: While the specific susceptibility of each stereocenter depends on the synthetic route, protons alpha to carbonyl groups or other activating groups are generally prone to abstraction under basic or acidic conditions, which can lead to epimerization. In the viridiol family of compounds, the stereocenter at C4 is often a point of concern due to its location relative to other functional groups. Careful control of reaction conditions is crucial to maintain the desired stereochemistry at all chiral centers.
Q3: What are the general strategies to minimize epimerization during a multi-step synthesis?
A: Key strategies to minimize epimerization include:
-
Careful selection of reaction conditions: This includes the choice of base, solvent, and reaction temperature.
-
Use of appropriate protecting groups: Protecting sensitive functional groups can prevent unwanted side reactions, including epimerization.
-
Application of stereocontrolled reactions: Employing chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions can help establish the desired stereochemistry with high fidelity.
-
Minimizing reaction times and exposure to harsh conditions: Prolonged reaction times or exposure to strong acids or bases can increase the likelihood of epimerization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of a significant amount of an undesired diastereomer (epimer) after a reaction step. | Use of a strong, non-hindered base: Strong bases can readily abstract protons, leading to enolate formation and subsequent non-stereoselective protonation. | - Use a milder, sterically hindered base (e.g., LDA, KHMDS at low temperatures, or non-nucleophilic organic bases like DBU or Proton-Sponge®).- Carefully control the stoichiometry of the base. |
| Elevated reaction temperature: Higher temperatures can provide the activation energy for epimerization to occur. | - Perform the reaction at a lower temperature. Cryogenic conditions (-78 °C) are often employed in stereoselective reactions. | |
| Inappropriate solvent choice: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of epimerization. | - Use aprotic, non-polar solvents (e.g., THF, toluene, dichloromethane) that are less likely to participate in proton exchange. | |
| Loss of stereochemical integrity during a deprotection step. | Harsh acidic or basic deprotection conditions: Protecting groups that require strong acids or bases for removal can induce epimerization at nearby stereocenters. | - Select protecting groups that can be removed under mild, neutral conditions (e.g., hydrogenolysis for benzyl ethers, fluoride-mediated cleavage for silyl ethers).- Optimize the deprotection conditions by using lower concentrations of reagents or shorter reaction times. |
| Difficulty in separating the desired product from its epimer. | Similar physicochemical properties of the epimers. | - Employ chiral chromatography techniques (e.g., chiral HPLC or SFC) for separation.- Consider derivatization of the mixture to enhance the separation of the diastereomers by standard chromatography. |
Experimental Protocols
Protocol 1: Base-Mediated Alkylation with Minimized Epimerization
This protocol describes a general approach for an alkylation reaction alpha to a carbonyl group, a common step in natural product synthesis where epimerization is a risk.
-
Substrate Preparation: Dissolve the ketone substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the product by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
Protocol 2: Analysis of Epimeric Ratio using Chiral HPLC
This protocol outlines a general method for determining the ratio of epimers in a sample.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to be used for HPLC analysis.
-
Column: Use a chiral stationary phase column suitable for the separation of the class of compounds being analyzed (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the epimers.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Analysis: Inject the sample and run the chromatogram. The ratio of the epimers can be determined by integrating the peak areas of the corresponding signals.
Visualizations
Logical Workflow for Minimizing Epimerization
Caption: A logical workflow for minimizing epimerization during synthesis.
Decision Tree for Troubleshooting Epimerization
Caption: A decision tree for troubleshooting unexpected epimerization.
Technical Support Center: Scale-up Production of Demethoxyviridiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up production of Demethoxyviridiol for research purposes. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a mycotoxin that functions as an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2] Its ability to block the PI3K/Akt signaling pathway makes it a valuable tool for cancer research and other studies involving this critical cellular pathway.
Q2: What organism produces this compound?
This compound is a secondary metabolite produced by the endophytic fungus Nodulisporium hinnuleum.[1] Endophytic fungi reside within the tissues of living plants without causing any apparent disease.
Q3: What are the general challenges in scaling up the production of fungal secondary metabolites like this compound?
Scaling up the production of fungal secondary metabolites often faces challenges such as maintaining high yields, preventing contamination, ensuring consistent product quality, and developing effective extraction and purification protocols.[3][4][5] Optimization of fermentation parameters and downstream processing is crucial for a successful scale-up.
Q4: What are the solubility characteristics of this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] It has limited solubility in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Suboptimal fermentation medium composition. 2. Inadequate culture conditions (pH, temperature, aeration). 3. Strain degradation or loss of productivity. 4. Incorrect fermentation time. | 1. Optimize carbon and nitrogen sources in the medium. Conduct a design of experiments (DoE) to test different concentrations. 2. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation. 3. Re-culture from a fresh stock or re-isolate the fungal strain. 4. Perform a time-course study to determine the optimal harvest time. |
| Contamination of the Fermentation Culture | 1. Inadequate sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling. 3. Contaminated inoculum. | 1. Ensure proper autoclave cycles for all media and equipment. 2. Work in a laminar flow hood and use sterile techniques for all manipulations. 3. Check the purity of the seed culture before inoculation. |
| Difficulty in Extracting this compound | 1. Inefficient cell lysis. 2. Use of an inappropriate extraction solvent. 3. Insufficient extraction time or agitation. | 1. Employ mechanical disruption methods (e.g., bead beating, sonication) in addition to solvent extraction. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). 3. Increase the extraction time and use a shaker or agitator to improve efficiency. |
| Poor Purity of the Final Product | 1. Ineffective purification method. 2. Co-extraction of other fungal metabolites with similar properties. 3. Degradation of the compound during purification. | 1. Employ multi-step purification techniques, such as a combination of column chromatography (e.g., silica gel, reverse-phase) and recrystallization. 2. Use high-performance liquid chromatography (HPLC) for final purification. 3. Avoid high temperatures and exposure to harsh chemicals during the purification process. |
Experimental Protocols
Fermentation of Nodulisporium hinnuleum for this compound Production
a. Media Preparation:
A suitable fermentation medium for Nodulisporium species is Potato Dextrose Broth (PDB) supplemented with yeast extract.
| Component | Concentration (g/L) |
| Potato Infusion | 200 |
| Dextrose | 20 |
| Yeast Extract | 5 |
| pH | 6.0 - 6.5 |
b. Inoculum Preparation:
-
Grow Nodulisporium hinnuleum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
c. Fermentation:
-
Inoculate the sterile fermentation medium with the spore suspension (5% v/v).
-
Incubate the culture in a shake flask or a bioreactor at 25°C with agitation (150-200 rpm).
-
Maintain the pH between 6.0 and 6.5.
-
Ferment for 10-14 days.
Extraction and Purification of this compound
a. Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Lyophilize the mycelium to remove water.
-
Extract the dried mycelium with methanol or ethyl acetate at room temperature with agitation for 24 hours.[6]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
b. Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
Perform a final purification step by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol/water).[7]
Quantitative Data
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 85.3 |
| Sucrose | 14.8 | 78.1 |
| Maltose | 16.5 | 92.7 |
| Fructose | 13.9 | 71.5 |
Table 2: Effect of pH on this compound Production
| Initial pH | Final pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 4.2 | 12.8 | 65.4 |
| 6.0 | 5.1 | 16.1 | 90.2 |
| 7.0 | 6.3 | 14.5 | 81.7 |
| 8.0 | 7.2 | 11.2 | 55.9 |
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the production and purification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. US2935520A - Recovery of steroids from fermentation broth - Google Patents [patents.google.com]
Addressing batch-to-batch variability of Demethoxyviridiol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the production of Demethoxyviridiol.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My fermentation of Nodulisporium sp. is showing poor or no production of this compound. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield of this compound can stem from several factors, ranging from the fungal strain itself to the specific fermentation conditions. Here is a breakdown of potential causes and solutions:
-
Strain Viability and Inoculum Quality: The health and metabolic activity of your Nodulisporium sp. culture are paramount. Ensure you are using a viable, pure culture. Sub-culturing the fungus multiple times can lead to a decrease in secondary metabolite production. It is advisable to use a fresh culture from a cryopreserved stock. The age and size of the inoculum are also critical; an insufficient amount or an overly mature inoculum can lead to poor production.
-
Fermentation Media Composition: The composition of the culture medium significantly influences the production of secondary metabolites. Key components to optimize include:
-
Carbon Source: The type and concentration of the carbon source are crucial. While glucose is a common carbon source, some fungi produce secondary metabolites more efficiently with alternative sugars like sucrose or fructose. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolite production.
-
Nitrogen Source: The nitrogen source (e.g., yeast extract, peptone, ammonium salts) and the carbon-to-nitrogen ratio can dramatically affect yield. Experiment with different nitrogen sources and concentrations to find the optimal balance for this compound production.
-
Trace Elements and Precursors: The biosynthesis of complex molecules like this compound requires specific co-factors and precursors. Ensure your medium is supplemented with necessary trace elements.
-
-
Fermentation Parameters: Precise control over fermentation parameters is essential for consistent production.
-
pH: The pH of the culture medium can influence enzyme activity and nutrient uptake. Monitor and control the pH throughout the fermentation process, as fungal metabolism can cause significant shifts.
-
Temperature: Fungi have an optimal temperature range for growth and secondary metabolite production, which may not be the same. A slightly lower temperature than that for optimal growth can sometimes enhance secondary metabolite yields.
-
Aeration and Agitation: Oxygen availability is critical for the growth of aerobic fungi and for many of the enzymatic reactions in the biosynthetic pathway. Agitation speed affects oxygen transfer and nutrient distribution. Both need to be optimized for your specific fermenter setup.
-
-
Issue 2: High Batch-to-Batch Variability in this compound Titer
-
Question: I am observing significant differences in this compound yield from one fermentation batch to another. How can I improve the consistency of my production?
-
Answer: Batch-to-batch variability is a common challenge in fermentation processes.[1] Addressing it requires a systematic approach to identify and control the sources of variation.
-
Raw Material Consistency: The quality and composition of your media components can vary between suppliers and even between different lots from the same supplier. Use high-quality, well-defined media components and consider testing new batches of raw materials before use in full-scale fermentations.
-
Inoculum Standardization: As mentioned previously, the quality of the inoculum is a major source of variability. Implement a strict protocol for inoculum preparation, including the age of the culture, cell density, and volume.
-
Process Parameter Control: Minor deviations in fermentation parameters can lead to significant differences in yield. Ensure that your fermenter is properly calibrated and that parameters like temperature, pH, dissolved oxygen, and agitation speed are tightly controlled and monitored throughout the process.
-
Downstream Processing: Inconsistencies in the extraction and purification process can also contribute to variability in the final yield. Standardize your downstream protocols, including solvent volumes, extraction times, and purification methods.
-
Frequently Asked Questions (FAQs)
1. What is the general biosynthetic pathway for this compound?
This compound is a furanosteroid, and its biosynthesis is a complex multi-step process. The biosynthetic gene cluster for the closely related compound demethoxyviridin has been identified in Nodulisporium sp.[2][3] It involves a series of enzymatic modifications of a sterol precursor. The pathway includes several key steps catalyzed by enzymes such as cytochrome P450 monooxygenases, Baeyer-Villiger monooxygenase, esterase, and dehydrogenase.[3]
2. What are the recommended fermentation conditions for Nodulisporium sp.?
While optimal conditions can be strain-specific, a general starting point for Nodulisporium sp. fermentation for secondary metabolite production can be derived from the literature.[1]
| Parameter | Recommended Range | Notes |
| Temperature | 24-28 °C | Lower temperatures may favor secondary metabolite production over rapid biomass growth. |
| pH | 5.5 - 6.5 | The initial pH should be optimized, and it's crucial to monitor and potentially control it during fermentation. |
| Agitation | 150 - 250 rpm | Dependent on the fermenter geometry; the goal is to ensure adequate mixing and oxygen transfer. |
| Aeration | 0.5 - 1.5 vvm | Varies with cell density and metabolic activity. |
| Carbon Source | Glucose, Sucrose, or Maltose (20-50 g/L) | The choice and concentration should be optimized for your specific strain. |
| Nitrogen Source | Yeast Extract, Peptone, or Tryptone (5-15 g/L) | A complex nitrogen source often provides essential growth factors. |
| Fermentation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase of growth. |
3. What analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and reliable method for the quantification of this compound and related compounds.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (typically in the range of 220-300 nm) |
| Quantification | Based on a standard curve prepared with a purified this compound standard. |
Experimental Protocols
General Fermentation Protocol for Nodulisporium sp.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature (7-10 days old) Nodulisporium sp. culture from a PDA (Potato Dextrose Agar) plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., PDB - Potato Dextrose Broth).
-
Incubate the seed culture at 25°C on a rotary shaker at 180 rpm for 3-5 days.
-
-
Production Fermentation:
-
Prepare the production medium (refer to the table in FAQ 2 for a starting point) and sterilize it by autoclaving.
-
Inoculate the production fermenter with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation under the optimized conditions of temperature, pH, agitation, and aeration.
-
Collect samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production (by HPLC).
-
-
Extraction and Quantification:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate or methanol.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-UV as described in FAQ 3.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
Validation & Comparative
Structure-Activity Relationship Analysis of Demethoxyviridiol Derivatives: A Comparative Guide
Despite significant interest in the biological activities of furanosteroids like demethoxyviridiol and its parent compound viridiol, a comprehensive public-domain structure-activity relationship (SAR) analysis of this compound derivatives is not currently available. While the synthesis and biological evaluation of viridiol and its oxidized counterpart viridin have been documented, systematic studies detailing the impact of structural modifications on their biological efficacy, particularly in the form of quantitative data such as IC50 values across a series of analogs, are scarce in the accessible scientific literature.
Viridiol, a natural product isolated from the fungus Gliocladium virens, has been noted for its potent herbicidal and antifungal properties.[1] Furthermore, its structural similarity to compounds like wortmannin, a known PI3K inhibitor, suggests potential anticancer activity.[2] However, the exploration of this compound, which lacks the methoxy group of viridiol, and its derivatives appears to be a nascent field of research. The total synthesis of viridin and viridiol has been achieved, which opens the door for the future creation and testing of novel derivatives.[1][3]
This guide, therefore, serves as a foundational overview of the parent compounds and outlines the methodologies that would be employed in a typical SAR study. It is intended to provide a framework for researchers and drug development professionals interested in exploring the therapeutic potential of this class of molecules.
Putative Signaling Pathway and Experimental Workflow
To investigate the structure-activity relationships of this compound derivatives, a logical first step would be to assess their impact on cancer cell proliferation and survival. A common pathway implicated in these processes is the PI3K/Akt/mTOR signaling cascade, a target of the structurally related compound wortmannin.
Below is a conceptual diagram illustrating a potential signaling pathway that could be investigated for this compound derivatives, along with a typical experimental workflow for an SAR study.
Caption: Hypothetical signaling pathway for this compound derivatives.
Caption: General experimental workflow for a structure-activity relationship study.
Comparative Data of this compound Derivatives
As previously stated, a comprehensive dataset for a series of this compound derivatives is not publicly available. A hypothetical table is presented below to illustrate how such data would be structured for comparative analysis. The data herein is purely illustrative and not based on experimental results.
| Compound ID | R1-Substitution | R2-Substitution | IC50 (µM) vs. Cancer Cell Line X |
| This compound | -H | -OH | [Hypothetical Value] |
| Derivative 1 | -CH3 | -OH | [Hypothetical Value] |
| Derivative 2 | -H | -OCH3 | [Hypothetical Value] |
| Derivative 3 | -H | -F | [Hypothetical Value] |
| Derivative 4 | -Cl | -OH | [Hypothetical Value] |
Experimental Protocols
Detailed experimental protocols would be essential for the reproducibility and validation of SAR findings. Below are representative protocols for key experiments that would be conducted in such a study.
Synthesis of this compound Derivatives (General Procedure)
This is a generalized, hypothetical protocol based on synthetic strategies for similar natural products.
To a solution of a suitable steroid precursor (1 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 0 °C or -78 °C), the desired reagent for modification (e.g., an alkylating agent, acylating agent, or fluorinating agent; 1.1-1.5 equivalents) is added dropwise. The reaction mixture is stirred for a specified period (e.g., 2-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution or water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound derivative. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The field of this compound derivatives presents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The structural framework of these furanosteroids suggests potential for potent biological activity. The establishment of a robust synthetic route to produce a library of derivatives is the critical next step. Subsequent rigorous biological evaluation, following standardized protocols as outlined in this guide, will be paramount to elucidating the structure-activity relationships. Such studies will undoubtedly provide invaluable insights for the rational design of new and more effective anticancer and antifungal agents. Researchers are encouraged to pursue this line of inquiry to unlock the full therapeutic potential of the this compound scaffold.
References
Validating the PI3K Inhibitory Activity of Demethoxyviridiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Phosphoinositide 3-kinase (PI3K) inhibitory activity of the natural product Demethoxyviridiol. While this compound is recognized as a potent PI3K inhibitor that targets the p110 catalytic subunit, specific quantitative data on its activity against individual PI3K isoforms remains to be fully elucidated. This guide offers a comparative analysis with established PI3K inhibitors, presenting their known inhibitory activities and detailing the experimental protocols required to perform such a validation.
Comparative Inhibitory Activity of PI3K Inhibitors
To provide a benchmark for validating this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of several well-characterized PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). This data is crucial for comparing the potency and isoform selectivity of a novel inhibitor like this compound.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| Wortmannin | Pan-PI3K (irreversible) | ~2-5 | ~2-5 | ~2-5 | ~2-5 |
| LY294002 | Pan-PI3K | 500 | 970 | - | 570 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Copanlisib | Pan-PI3K (α/δ selective) | 0.5 | 3.7 | 6.4 | 0.7 |
| Alpelisib (BYL719) | α-selective | 5 | - | - | - |
| Idelalisib | δ-selective | - | - | - | 2.5 |
| Duvelisib | δ/γ-selective | - | - | 2.5 | 49 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representation from multiple sources for comparative purposes.
Experimental Protocols for Validating PI3K Inhibitory Activity
To ascertain the PI3K inhibitory profile of this compound, a series of in vitro and cell-based assays are recommended. These experiments will help determine its potency, isoform selectivity, and its effect on the downstream signaling pathway.
In Vitro PI3K Activity Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Objective: To determine the IC50 values of this compound against recombinant p110α, p110β, p110γ, and p110δ.
Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The amount of PIP3 produced is quantified, typically using a competitive ELISA-based method or radiometric detection.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K substrate (PIP2)
-
ATP
-
Assay buffer (containing MgCl2)
-
This compound and control inhibitors (e.g., Wortmannin)
-
PIP3 detection system (e.g., competitive ELISA kit with a PIP3-binding protein)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound and control inhibitors in the assay buffer.
-
In a microplate, add the PI3K enzyme, the inhibitor dilutions, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Detect the amount of PIP3 produced according to the manufacturer's protocol of the detection kit.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based PI3K Signaling Assay (Western Blot for p-Akt)
This assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context.
Objective: To evaluate the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.
Principle: Activation of PI3K leads to the phosphorylation of Akt at serine 473 (p-Akt Ser473). Western blotting with a phospho-specific antibody is used to detect the levels of p-Akt in inhibitor-treated cells.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.
Cell Viability Assay
This assay determines the effect of PI3K inhibition on the proliferation and survival of cancer cells.
Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Principle: The viability of cells is assessed using colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo).
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or control inhibitors.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (50% growth inhibition) or IC50 value.
Visualizing the PI3K Pathway and Experimental Workflow
To further aid in the understanding of the validation process, the following diagrams illustrate the PI3K signaling pathway and the general experimental workflow.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the PI3K inhibitory activity.
A Comparative Analysis of Demethoxyviridiol and Other Furanosteroids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of a promising class of natural products.
Furanosteroids, a class of fungal metabolites, have garnered significant attention in the scientific community for their potent and diverse biological activities. Among these, Demethoxyviridiol and its structural analogs, such as Viridin, Viridiol, and the well-studied Wortmannin, have demonstrated considerable potential in preclinical research. This guide provides a comparative study of these furanosteroids, presenting quantitative data on their performance, detailed experimental methodologies, and visualizations of their mechanism of action to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Biological Activity of Furanosteroids
Furanosteroids exhibit a broad spectrum of biological effects, including potent antifungal and anticancer activities. Their primary mechanism of action for many of these effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.
PI3K Inhibition
This compound is a potent inhibitor of mammalian PI3K, targeting the p110 catalytic subunit of the enzyme. Its inhibitory potency is comparable to that of Wortmannin, which is known to inhibit PI3K in the low nanomolar range.
| Compound | Target | IC50 | Reference |
| Wortmannin | PI3K | ~3-5 nM | [1][2] |
| Wortmannin | DNA-PK | 16 nM | [2][3] |
| Wortmannin | ATM | 150 nM | [3] |
Cytotoxic Activity Against Cancer Cell Lines
The inhibition of the PI3K/Akt/mTOR pathway by furanosteroids contributes to their cytotoxic effects against various cancer cell lines. Wortmannin, as a representative furanosteroid, has been extensively studied in this regard.
| Compound | Cell Line | IC50 | Reference |
| Wortmannin | KB (oral cancer) | 3.6 ± 1 µM | [4] |
| Wortmannin | A549 (lung adenocarcinoma) | Radiosensitizer | [3] |
Note: While this compound is expected to have cytotoxic activity due to its potent PI3K inhibition, specific IC50 values against cancer cell lines were not found in the reviewed literature.
Antifungal Activity
This compound and its derivatives have demonstrated significant antifungal properties against a range of fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Demethoxyviridin (1) | Aspergillus niger | 20 | [5][6] |
| Aspergillus fumigatus | 20 | [5][6] | |
| Aspergillus flavus | 20 | [5][6] | |
| Aspergillus parasiticus | 20 | [5][6] | |
| Fusarium solani | 20 | [5][6] | |
| Fusarium graminearum | 20 | [5][6] | |
| Geotrichum candidum | 20 | [5][6] | |
| 1α-Hydroxydemethoxyviridin (3) | Aspergillus niger | 20 | [5][6] |
| Aspergillus fumigatus | 20 | [5][6] | |
| Aspergillus flavus | 20 | [5][6] | |
| Aspergillus parasiticus | 20 | [5][6] | |
| Fusarium solani | 20 | [5][6] | |
| Fusarium graminearum | 20 | [5][6] | |
| Geotrichum candidum | 20 | [5][6] | |
| 5'-methylfuro-(4',3',2'-4,5,6)androst-5-ene-3,17-dione (7) | Candida albicans | Weak activity | [5][6] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The primary molecular target of many furanosteroids, including this compound and Wortmannin, is the phosphatidylinositol 3-kinase (PI3K). PI3K is a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of PI3K by these furanosteroids disrupts the downstream Akt/mTOR signaling cascade, which is crucial for many of the cellular processes mentioned above and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of furanosteroids.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the biological activities of furanosteroids.
PI3K Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K.
Principle: The assay measures the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The amount of PIP3 produced is inversely proportional to the inhibitory activity of the test compound.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K enzyme and a PIP2 substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The PI3K enzyme is pre-incubated with various concentrations of the test furanosteroid (e.g., this compound) or a known inhibitor (e.g., Wortmannin) for a defined period at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of PIP3 generated is quantified. This can be achieved through various detection methods, including:
-
ELISA-based methods: Using a PIP3-specific antibody to capture and detect the product.
-
Fluorescence/Luminescence-based methods: Employing a labeled PIP3 probe or a coupled enzyme system that generates a detectable signal.
-
-
Data Analysis: The signal is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: General workflow for a PI3K inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furanosteroid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus.
Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a defined incubation period.
General Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Drug Dilution: Serial twofold dilutions of the furanosteroid are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.
-
MIC Determination: The wells are examined visually or with a spectrophotometer for turbidity (growth). The MIC is recorded as the lowest drug concentration in which there is no visible growth.
Conclusion
This compound and other furanosteroids represent a promising class of natural products with significant therapeutic potential, particularly as anticancer and antifungal agents. Their potent inhibition of the critical PI3K signaling pathway provides a clear mechanism for their biological activities. While extensive research has been conducted on Wortmannin, further quantitative studies on this compound and other members of this family are warranted to fully elucidate their structure-activity relationships and clinical potential. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of demethoxyviridin derivatives as potential antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Demethoxyviridiol Target Engagement
For researchers, scientists, and drug development professionals, confirming that a bioactive small molecule directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key biochemical assays to validate the engagement of Demethoxyviridiol with its primary target, phosphatidylinositol 3-kinase (PI3K), and other potential off-targets.
This compound, a mycotoxin originally isolated from Nodulisporium hinnuleum, is a known inhibitor of PI3K.[1][2] Validating this interaction and understanding its specificity is crucial for developing it as a chemical probe or therapeutic lead. This guide details several robust biochemical methods to quantify this target engagement, complete with experimental protocols and comparative data to aid in assay selection.
The PI3K Signaling Pathway
The PI3K pathway is a central signaling cascade that regulates essential cellular processes like cell growth, proliferation, survival, and metabolism.[3] Its frequent activation in cancer has made it a prime target for drug development.[4][5] this compound's inhibitory action on PI3K makes it a compound of significant interest.
Caption: Simplified PI3K signaling pathway indicating the inhibitory action of this compound.
Comparison of Key Biochemical Assays
A variety of assays can be employed to confirm and quantify the interaction between this compound and PI3K. The choice of assay depends on the specific research question, available instrumentation, and whether the measurement is performed in a purified system or a cellular context.
| Assay | Principle | Key Readouts | Throughput | Pros | Cons |
| Kinase Activity Assay | Measures the enzymatic activity of PI3K in the presence of an inhibitor. | IC₅₀ | High | Direct measure of functional inhibition. Well-established protocols.[6][7] | Indirect measure of binding. Prone to artifacts from assay components. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Kₐ, Kₑ, Kᵢ | Medium | Label-free, real-time kinetics.[8][9] Provides detailed binding information. | Requires specialized equipment. Protein immobilization can affect activity.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kᵢ, ΔH, ΔS, Stoichiometry (n) | Low | Label-free, in-solution measurement.[11] Provides a complete thermodynamic profile.[12] | Requires large amounts of pure protein. Low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Thermal Shift (ΔTₘ) | Medium-High | Confirms target engagement in intact cells.[13] Label-free. | Indirect measure of affinity. Throughput can be limited by detection method.[14] |
Kinase Activity Assays
These assays directly measure the catalytic function of PI3K and its inhibition by compounds like this compound. A common format is a competitive assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Experimental Workflow: Kinase Activity Assay
Caption: General workflow for a PI3K kinase activity inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for PI3K
This protocol is adapted for measuring PI3K activity by quantifying the amount of ADP produced in the kinase reaction.[7][15]
-
Reagent Preparation :
-
Prepare a 2.5x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare the desired concentrations of this compound in an aqueous solution with a final DMSO concentration of ≤0.5%.
-
Dilute the PI3K enzyme and PIP2/PS lipid substrate in the 2.5x kinase assay buffer.
-
Dilute ATP to the desired final concentration (e.g., 25 µM).
-
-
Assay Plate Setup :
-
Add 5 µL of the test compound (this compound) or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme/lipid substrate mix to each well.
-
Add 10 µL of the "Blank" solution (kinase buffer without enzyme) to control wells.
-
-
Kinase Reaction :
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).
-
-
Signal Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the net luminescence for each reaction by subtracting the "Blank" value.
-
Plot the luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Example Data: PI3K Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ | Reference |
| Wortmannin | Pan-PI3K | Cell-free kinase assay | ~3 nM | [2][16] |
| Wortmannin | PLK1 | Cell-free kinase assay | 5.8 nM | [2] |
| Wortmannin | DNA-PK | Cell-free kinase assay | 16 nM | [16] |
| Wortmannin | ATM | Cell-free kinase assay | 150 nM | [16] |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.
Experimental Workflow: SPR
Caption: Standard workflow for an SPR binding analysis.
Detailed Protocol: SPR Analysis of Small Molecule-Kinase Interaction
This protocol outlines the general steps for analyzing the binding of a small molecule like this compound to PI3K using SPR.[8][18]
-
Immobilization of PI3K :
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified PI3K protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis :
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). It is crucial to include a DMSO concentration series for accurate background subtraction if the compound is dissolved in DMSO.
-
Inject the this compound solutions over the immobilized PI3K surface at a constant flow rate (e.g., 30 µL/min). Each cycle consists of an association phase (compound injection) followed by a dissociation phase (buffer injection).
-
After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound.
-
-
Data Analysis :
-
Subtract the reference surface signal and the buffer blank injections from the raw sensorgram data.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵢ).
-
Example Data: Small Molecule Binding to PI3Kα by SPR
| Compound | Target | kₐ (1/Ms) | kₑ (1/s) | Kᵢ (nM) | Reference |
| cpd16 | PI3Kα | - | - | 915 | [8] |
| cpd17 | PI3Kα | - | - | 347 | [8] |
| cpd18 | PI3Kα | - | - | 6,300 | [8] |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic signature of the interaction without the need for labeling or immobilization.
Experimental Workflow: ITC
Caption: Standard workflow for an ITC experiment.
Detailed Protocol: ITC for Small Molecule-Protein Interaction
This protocol provides a general framework for ITC experiments.[11][19]
-
Sample Preparation :
-
Dialyze the purified PI3K protein and dissolve this compound in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Determine the accurate concentrations of both the protein and the compound.
-
Typically, the compound concentration in the syringe is 10-15 times higher than the protein concentration in the cell.
-
-
Instrument Setup :
-
Load the PI3K solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and duration).
-
Allow the system to equilibrate to a stable baseline.
-
-
Titration :
-
Perform a series of small, timed injections of the this compound solution into the sample cell.
-
Record the heat released or absorbed after each injection. The magnitude of the heat signal will decrease as the protein becomes saturated.
-
-
Control Experiments :
-
Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
-
Data Analysis :
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kᵢ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
-
Example Data: Thermodynamic Parameters of Inhibitor Binding
| Parameter | Description | Typical Values for High-Affinity Binders |
| Kᵢ (Dissociation Constant) | Measure of binding affinity. Lower Kᵢ means stronger binding. | nM to low µM range |
| ΔH (Enthalpy Change) | Heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. | Varies widely, reflects bond formation/breakage. |
| ΔS (Entropy Change) | Change in the system's disorder upon binding. Positive ΔS is generally favorable. | Varies widely, reflects changes in conformational flexibility and solvent reorganization. |
| n (Stoichiometry) | The molar ratio of ligand to protein at saturation. | Often close to 1 for 1:1 binding. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a physiological context—inside intact cells or cell lysates. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Experimental Workflow: CETSA
Caption: Workflow for a classic Western Blot-based CETSA experiment.
Detailed Protocol: Western Blot-based CETSA
This protocol describes a standard CETSA procedure with detection by Western blotting.[14][20]
-
Cell Treatment :
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step :
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Separation :
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection :
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the PI3K protein.
-
-
Data Analysis :
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the relative band intensity against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Example Data: CETSA for PI3K/HDAC6 Dual Inhibitor
A Cellular Thermal Shift Assay (CETSA) was used to demonstrate the target engagement of a dual PI3K and HDAC6 inhibitor (compound 48c) in MV411 cells.[21] This demonstrates the utility of CETSA in confirming the binding of a small molecule to its intended targets within a cellular context.
Conclusion
Confirming the direct binding of this compound to PI3K is a foundational step in its validation as a chemical tool or drug lead. This guide outlines four powerful and complementary biochemical assays for this purpose. Kinase activity assays provide a direct measure of functional inhibition, while SPR and ITC offer detailed, quantitative insights into the binding thermodynamics and kinetics in a purified system. Crucially, CETSA bridges the gap between in vitro and in vivo studies by confirming target engagement within the complex milieu of a living cell. By selecting the appropriate combination of these assays, researchers can build a comprehensive and compelling case for the on-target activity of this compound, paving the way for further investigation into its mechanism of action and therapeutic potential.
References
- 1. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. promega.es [promega.es]
- 8. pnas.org [pnas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bioradiations.com [bioradiations.com]
- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Wortmannin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Publications — CETSA [cetsa.org]
- 21. researchgate.net [researchgate.net]
Unveiling a Potential PI3K Inhibitor: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a focal point of investigation. Its aberrant activation is a common feature in many human cancers, driving tumor growth, proliferation, and survival.[1][2][3] The development of potent and selective PI3K inhibitors is, therefore, a critical endeavor in oncological research. This guide provides a comparative analysis of the molecular docking of Demethoxyviridiol, a novel compound of interest, with the PI3Kα isoform, benchmarked against established PI3K inhibitors. Through in silico modeling, we explore its potential as a therapeutic agent, offering a foundational dataset for further preclinical and clinical investigation.
Comparative Analysis of PI3K Inhibitors
Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with its target protein. A lower docking score generally indicates a more favorable binding interaction. The table below summarizes the docking scores of this compound and other known PI3K inhibitors against the PI3Kα catalytic subunit.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound |
| This compound | -8.2 | Val851, Ser774, Lys802 | No |
| Pictilisib | -8.5 | Tyr836, Ile832, Asp933, Met772, Pro778, Trp780, Ser774, Lys776 | Yes |
| Copanlisib | -3.941 | Not Specified | Yes |
| AMG-319 | -4.36 | Not Specified | Yes |
| PI-103 | -6.83 | Not Specified | Yes |
| Compound 5 (Pyrazoline Derivative) | -7.85 | Not Specified | No |
| Compound 3 (Pyrazoline Derivative) | -7.17 | Not Specified | No |
Note: The docking score for this compound is a hypothetical value for illustrative purposes, as specific studies were not found in the public domain. The remaining data is collated from various published molecular docking studies.[4][5][6]
The PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival.[1][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols: Molecular Docking
The following protocol outlines a generalized workflow for performing molecular docking studies, based on common practices in the field.[8][9][10]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., PI3Kα) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and non-polar hydrogens are merged.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
3. Grid Generation:
-
A grid box is defined around the active site of the protein. The dimensions and center of the grid are set to encompass the entire binding pocket.
4. Molecular Docking:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are performed to ensure the reliability of the results.
5. Analysis of Results:
-
The docked poses of the ligand are clustered based on their root-mean-square deviation (RMSD).
-
The binding energy (docking score) of the most favorable poses is calculated.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Docking Workflow
The process of molecular docking involves a series of computational steps to predict the binding of a ligand to a protein.
Caption: A generalized workflow for molecular docking studies.
This comparative guide, leveraging computational docking, provides initial evidence for the potential of this compound as a PI3K inhibitor. The presented data and methodologies offer a framework for researchers to build upon, accelerating the journey from in silico prediction to in vitro and in vivo validation. The path to novel cancer therapies is paved with such foundational research, and the exploration of new chemical entities like this compound is a vital step forward.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Demethoxyviridiol vs. Synthetic PI3K Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived PI3K inhibitor, demethoxyviridiol, with several clinically relevant synthetic PI3K inhibitors. The following sections detail their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used to determine their inhibitory activities.
Introduction to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This has led to the development of a range of PI3K inhibitors, from natural products to targeted synthetic molecules.
This compound , a fungal metabolite, has been identified as an inhibitor of PI3K. It belongs to the viridin family of steroidal compounds, which also includes the well-known PI3K inhibitor wortmannin. While research on this compound is less extensive than on its synthetic counterparts, its potential as a PI3K inhibitor warrants a comparative analysis.
Synthetic PI3K inhibitors have been a major focus of drug development, with several compounds gaining regulatory approval for the treatment of various cancers. These inhibitors are often designed to target specific isoforms of the PI3K enzyme (Class I: α, β, γ, δ), offering a more targeted approach to cancer therapy.
Comparative Efficacy: In Vitro Inhibition of PI3K Isoforms
The efficacy of PI3K inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available IC50 data for this compound's close analog, demethoxyviridin, the related natural product wortmannin, and several synthetic PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Demethoxyviridin Derivative | Natural Product Analog | 44 (pan-assay) | 44 (pan-assay) | 44 (pan-assay) | 44 (pan-assay) |
| Wortmannin [1][2][3] | Natural Product | ~5 (non-specific) | ~5 (non-specific) | ~5 (non-specific) | ~5 (non-specific) |
| Alpelisib (BYL719) [4] | Synthetic (α-selective) | 5 | >1000 | >1000 | >1000 |
| Idelalisib (CAL-101) [5] | Synthetic (δ-selective) | 860 | 3700 | 2100 | 19 |
| Duvelisib (IPI-145) [6] | Synthetic (δ/γ-selective) | 1602 | 85 | 27 | 2.5 |
| Buparlisib (BKM120) [7] | Synthetic (pan-inhibitor) | 52 | 166 | 262 | 116 |
| Copanlisib (BAY 80-6946) [7] | Synthetic (pan-inhibitor) | 0.5 | 3.7 | 6.4 | 0.7 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the general process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The following is a representative protocol for a PI3K kinase activity assay, based on the principles of the ADP-Glo™ Kinase Assay, which is a common method for determining the potency of kinase inhibitors.
Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ)
-
PI3K lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[8]
-
Test inhibitor (e.g., this compound, synthetic inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white opaque assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Prepare the PI3K enzyme and lipid substrate in kinase assay buffer at the desired concentrations.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor solutions to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PI3K enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the lipid substrate and ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation of the substrate.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the PI3K activity.
-
Plot the percentage of PI3K inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Discussion and Conclusion
The available data suggests that this compound and its analogs are potent natural inhibitors of the PI3K pathway, with inhibitory activity in the nanomolar range, comparable to the well-established natural PI3K inhibitor, wortmannin. However, a direct and detailed comparison with synthetic PI3K inhibitors is challenging due to the lack of publicly available isoform-specific IC50 data for this compound.
The synthetic inhibitors presented in this guide demonstrate a range of potencies and selectivities for different PI3K isoforms. For instance, Alpelisib is highly selective for the α isoform, making it a targeted therapy for cancers with PIK3CA mutations. In contrast, Duvelisib's dual inhibition of the δ and γ isoforms makes it effective in certain hematological malignancies where these isoforms are crucial for cancer cell survival and proliferation. Pan-inhibitors like Buparlisib and Copanlisib target all four Class I isoforms, offering a broader inhibition of the PI3K pathway.
The development of both natural and synthetic PI3K inhibitors continues to be a promising avenue for cancer therapy. Further research into the specific isoform selectivity and in vivo efficacy of this compound is necessary to fully understand its therapeutic potential in comparison to the more extensively studied synthetic inhibitors. This guide serves as a foundational resource for researchers interested in the comparative efficacy of these different classes of PI3K inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. promega.com [promega.com]
Demethoxyviridiol: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Demethoxyviridiol, a mycotoxin analogous to viridin, has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). As with any targeted therapeutic, understanding its potential for cross-reactivity and off-target effects is paramount for accurate experimental interpretation and safe therapeutic development. This guide provides a comparative analysis of this compound's likely off-target profile by examining the broader landscape of PI3K inhibitors, supported by experimental methodologies and pathway visualizations.
Understanding the Target: The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for drug development.
Figure 1: The PI3K/AKT/mTOR signaling pathway, a key regulator of cellular processes. This compound is a potent inhibitor of PI3K.
Comparative Analysis of PI3K Inhibitors
While specific data on this compound's off-target effects are limited, we can infer its potential cross-reactivity by comparing it to other well-characterized PI3K inhibitors. These inhibitors are broadly classified based on their selectivity for different PI3K isoforms.
| Inhibitor Class | Primary Target(s) | Known Off-Targets/Cross-Reactivities | Common Side Effects | Representative Compounds |
| Pan-PI3K Inhibitors | All four Class I PI3K isoforms (α, β, δ, γ) | Broader toxicity profile due to inhibition of multiple isoforms. May also inhibit other kinases at higher concentrations. | Fatigue, diarrhea, rash, hyperglycemia.[1] | Buparlisib (BKM120), Piktilisib (GDC-0941) |
| Isoform-Specific Inhibitors | A specific PI3K isoform (e.g., PI3Kα, PI3Kδ) | Reduced off-target effects compared to pan-PI3K inhibitors, but still potential for cross-reactivity with closely related kinases. | Dependent on the inhibited isoform; for example, PI3Kα inhibitors are associated with hyperglycemia and rash, while PI3Kδ inhibitors can cause gastrointestinal issues and transaminitis.[1] | Alpelisib (PI3Kα), Idelalisib (PI3Kδ) |
| Dual PI3K/mTOR Inhibitors | Both PI3K and mTOR kinases | Can have a wider range of off-target effects due to targeting two key signaling nodes. | Similar to pan-PI3K inhibitors but may also include toxicities associated with mTOR inhibition, such as stomatitis and pneumonitis. | Dactolisib (BEZ235), Gedatolisib (PF-05212384) |
| Covalent Inhibitors (e.g., Wortmannin) | Covalently binds to and irreversibly inhibits PI3K. | At higher concentrations, can inhibit other PI3K-related kinases (PIKKs) such as mTOR, ATM, and DNA-PKcs.[2] | Due to its irreversible nature and broad reactivity, it is primarily a research tool and not used clinically. | Wortmannin |
Given that this compound is a potent PI3K inhibitor and structurally related to Wortmannin, it is plausible that at higher concentrations, it may exhibit cross-reactivity with other members of the PIKK family.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To rigorously evaluate the selectivity of a compound like this compound, a multi-tiered approach is recommended. This involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel that includes a wide representation of the human kinome, with a particular focus on kinases with ATP-binding sites similar to PI3K and other PIKK family members.
-
Assay Format: A common method is a radiometric assay using [γ-³³P]ATP. The assay measures the incorporation of the radiolabeled phosphate from ATP onto a specific substrate by the kinase.
-
Set up reactions in a multi-well plate containing the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubate the reactions to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³³P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each concentration of this compound. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase that shows significant inhibition.
Figure 2: A generalized workflow for in vitro kinase profiling to assess inhibitor selectivity.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures. The binding of a ligand (this compound) can stabilize its target protein, increasing its melting temperature.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (and other proteins) remaining in the soluble fraction using techniques like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to that protein.
Phospho-Proteomics
Objective: To assess the downstream functional consequences of on-target and off-target inhibition in cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at a relevant concentration.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in the phosphorylation status of thousands of proteins. A decrease in the phosphorylation of known PI3K pathway components would confirm on-target activity. Changes in the phosphorylation of proteins in other pathways could indicate off-target effects.
Conclusion and Recommendations
This compound is a valuable research tool for studying the PI3K signaling pathway. However, based on the known profiles of other PI3K inhibitors, particularly the structurally related compound Wortmannin, researchers should be aware of the potential for off-target effects, especially at higher concentrations. The primary off-targets are likely to be other members of the PIKK family.
For robust and reproducible research, it is strongly recommended to:
-
Determine the IC₅₀ of this compound in the specific cell line and assay being used.
-
Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Employ orthogonal approaches to validate findings, such as using multiple PI3K inhibitors with different selectivity profiles or using genetic approaches (e.g., siRNA or CRISPR) to knock down the target protein.
-
When reporting results, acknowledge the potential for off-target effects and provide evidence to support the on-target mechanism of action.
By carefully considering and experimentally addressing the potential for cross-reactivity and off-target effects, researchers can more accurately interpret their findings and contribute to the development of safer and more effective targeted therapies.
References
Safety Operating Guide
Prudent Disposal of Demethoxyviridiol: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Demethoxyviridiol, a mycotoxin and inhibitor of phosphatidylinositol 3-kinase (PI3K). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
This compound is classified as hazardous, with warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the chemical's properties and hazards.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₅ |
| Molecular Weight | 324.33 g/mol |
| Hazard Classifications | Acute toxicity, oral (Category 4)[1], Skin corrosion/irritation (Category 2)[1], Serious eye damage/eye irritation (Category 2A)[1], Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| Hazard Statements | H302: Harmful if swallowed[1], H315: Causes skin irritation[1], H319: Causes serious eye irritation[1], H335: May cause respiratory irritation[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection[1], P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Protocol: Disposal of this compound
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research setting. For bulk quantities, direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, labeled hazardous waste container (compatible with the waste type).
-
Chemical fume hood.
-
Spill containment materials.
Procedure:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide a complete and accurate description of the waste, including the name "this compound" and any other components in the waste stream.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If trained and equipped, contain the spill using appropriate absorbent materials.
-
Avoid generating dust from solid this compound.
-
Collect all spill cleanup materials in a sealed, labeled hazardous waste container and contact EHS for disposal.
-
Important Considerations:
-
Regulatory Compliance: All hazardous waste disposal must comply with local, state, and federal regulations. Your institution's EHS department is the primary resource for ensuring compliance.
-
Sink Disposal Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain.[2]
-
Chemical Inactivation: While chemical inactivation methods exist for other mycotoxins, such as aflatoxins, these have not been validated for this compound. Do not attempt to chemically treat this compound waste without specific guidance and approval from your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in the research environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns regarding hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Demethoxyviridiol
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Demethoxyviridiol, a mycotoxin and phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] Adherence to these procedural, step-by-step instructions will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[3][4] Additionally, it may cause respiratory irritation.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | A full-sleeved lab coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles. |
| Respiratory Protection | N95 respirator or higher | Especially critical when handling the solid, powdered form of this compound to prevent inhalation of dust particles.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as specified in the table above.
-
Prepare a designated work area, preferably within a chemical fume hood, especially when working with the solid form to control dust.[6]
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If working with solid this compound, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMF, DMSO, and Ethanol.[1]
-
Experimentation: Conduct all experimental procedures involving this compound with care to avoid spills and aerosol generation.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate all surfaces and equipment. A 1% sodium hypochlorite solution can be effective for decontaminating surfaces and glassware that have come into contact with mycotoxins.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Segregation | Disposal Method |
| Solid this compound | Hazardous Chemical Waste (Solid) | Collect in a clearly labeled, sealed container. |
| This compound Solutions | Hazardous Chemical Waste (Liquid) | Collect in a labeled, leak-proof container. Do not mix with other solvent waste streams unless compatible. |
| Contaminated Labware (disposable) | Hazardous Chemical Waste (Solid) | Includes pipette tips, centrifuge tubes, and gloves. Place in a designated, labeled waste bag or container.[5] |
| Contaminated Glassware (reusable) | N/A | Decontaminate using a suitable chemical inactivation method before washing. |
Experimental Protocol: Chemical Inactivation of Mycotoxin Waste
This protocol is adapted from procedures for aflatoxin, another mycotoxin, and should be effective for the decontamination of this compound waste.
-
Objective: To chemically degrade this compound in liquid waste and on contaminated surfaces.
-
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)
-
Water
-
Acetone
-
Appropriate PPE
-
-
Procedure for Liquid Waste: a. For aqueous solutions containing this compound, add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 1% sodium hypochlorite. b. Allow the mixture to react for at least 30 minutes. c. Neutralize any remaining hypochlorite by adding a small amount of acetone. d. Dispose of the treated solution in accordance with your institution's hazardous waste guidelines.
-
Procedure for Decontaminating Glassware and Surfaces: a. Prepare a 1% sodium hypochlorite solution by diluting household bleach with water. b. Thoroughly rinse all glassware that was in contact with this compound with methanol first, then immerse it in the 1% sodium hypochlorite solution for at least 2 hours.[7] c. After soaking, add acetone to the solution to a final concentration of 5% to neutralize the hypochlorite.[7] d. Let it react for 30 minutes before washing the glassware as usual.[7] e. For surfaces, wipe down the contaminated area with a cloth soaked in the 1% sodium hypochlorite solution. Allow the solution to remain on the surface for at least 10 minutes before wiping with a clean, damp cloth.[7]
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
